molecular formula C7H13NO3 B14628731 Ethyl [(but-2-en-1-yl)oxy]carbamate CAS No. 54149-35-8

Ethyl [(but-2-en-1-yl)oxy]carbamate

Cat. No.: B14628731
CAS No.: 54149-35-8
M. Wt: 159.18 g/mol
InChI Key: AQCTXFGMWNWAFQ-UHFFFAOYSA-N
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Description

Ethyl [(but-2-en-1-yl)oxy]carbamate is a synthetic carbamate derivative of significant interest in medicinal chemistry and pharmaceutical research. Carbamates are renowned in drug design for their hybrid amide-ester characteristics, which confer enhanced proteolytic stability and favorable membrane permeability compared to native peptide bonds, making them valuable bioisosteres in peptidomimetic development (citation:2). The carbamate functional group exhibits a delocalization of nonbonded electrons from nitrogen into the carbonyl moiety, imposing beneficial conformational restrictions that can enhance target binding specificity (citation:2). This compound features a but-2-en-1-yloxy chain, introducing an unsaturated ether linkage that may influence molecular conformation and reactivity. Researchers utilize such carbamate derivatives primarily as key intermediates in the synthesis of potential enzyme inhibitors, including protease targets such as HIV-1 protease, β-secretase, and serine proteases (citation:2). The structural motif is also employed in prodrug design strategies, where carbamates serve as chemically stable promoieties that undergo controlled enzymatic hydrolysis to release active drug molecules (citation:2). As with all carbamate compounds, appropriate safety protocols must be observed during handling. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

54149-35-8

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl N-but-2-enoxycarbamate

InChI

InChI=1S/C7H13NO3/c1-3-5-6-11-8-7(9)10-4-2/h3,5H,4,6H2,1-2H3,(H,8,9)

InChI Key

AQCTXFGMWNWAFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCC=CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl [(but-2-en-1-yl)oxy]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Ethyl [(but-2-en-1-yl)oxy]carbamate. As a molecule incorporating several key functional groups—a carbamate, an alkene, and an ether linkage—its IR spectrum presents a unique fingerprint that is invaluable for identification, purity assessment, and structural elucidation. This document will delve into the theoretical underpinnings of the vibrational modes associated with each functional group, provide a detailed experimental protocol for acquiring high-quality FTIR spectra, and offer an in-depth guide to spectral interpretation. This guide is intended to equip researchers, particularly those in drug development where carbamate-containing molecules are prevalent, with the expertise to leverage IR spectroscopy effectively in their work.

Introduction: The Significance of Ethyl [(but-2-en-1-yl)oxy]carbamate and Its Spectroscopic Characterization

Ethyl [(but-2-en-1-yl)oxy]carbamate is a molecule of interest due to the presence of the carbamate functional group, a structural motif found in numerous pharmaceuticals and biologically active compounds.[1] The molecule's unsaturated butenyloxy side chain adds further complexity and potential for chemical modification. Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule and gain insights into its molecular structure.[3] For drug development professionals, IR spectroscopy is an essential tool for confirming the identity of synthesized compounds, monitoring reaction progress, and assessing the purity of active pharmaceutical ingredients (APIs).

The unique combination of a carbamate, an ether linkage, and a carbon-carbon double bond in Ethyl [(but-2-en-1-yl)oxy]carbamate gives rise to a characteristic IR spectrum. Understanding the origin and position of the absorption bands corresponding to each of these functional groups is crucial for accurate spectral interpretation.

Theoretical Framework: Vibrational Modes of Constituent Functional Groups

The infrared spectrum of Ethyl [(but-2-en-1-yl)oxy]carbamate is a superposition of the vibrational modes of its constituent parts. A molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of a specific molecular vibration, and this vibration results in a change in the molecule's dipole moment.[4] The primary functional groups and their characteristic vibrations are detailed below.

The Carbamate Group (-O-C(=O)-NH-)

The carbamate functionality is the most structurally complex part of the molecule and gives rise to several distinct and informative absorption bands.

  • N-H Vibrations:

    • Stretching: The N-H bond in a secondary carbamate (as is the case here, with an oxygen atom attached to the nitrogen) will exhibit a stretching vibration. In dilute solutions, a free N-H stretching band is expected in the range of 3400-3450 cm⁻¹ . In the solid state or in concentrated solutions, hydrogen bonding can occur, leading to a broader and shifted band at a lower frequency, typically around 3200-3300 cm⁻¹ .[5]

    • Bending: The N-H in-plane bending vibration (amide II band) is typically observed in the region of 1500-1550 cm⁻¹ .[6]

  • Carbonyl (C=O) Stretching: The carbonyl group of the carbamate is a strong absorber of infrared radiation. For N-alkoxycarbamates, the C=O stretching frequency is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. This band is typically strong and sharp, appearing in the range of 1700-1740 cm⁻¹ .[7] The exact position can be affected by hydrogen bonding; increased hydrogen bonding will shift the absorption to a lower wavenumber.[8]

  • C-O Stretching: The carbamate group has two C-O single bonds, which will exhibit stretching vibrations. These are often coupled and appear as strong bands in the fingerprint region, typically between 1200 cm⁻¹ and 1300 cm⁻¹ for the C-O stretch adjacent to the carbonyl and between 1000-1100 cm⁻¹ for the other C-O stretch.[9][10]

The Alkene Group (C=C and =C-H)

The but-2-en-1-yl moiety introduces unsaturation, which is readily identifiable in the IR spectrum.

  • C=C Stretching: The stretching vibration of the carbon-carbon double bond in a non-conjugated alkene typically gives rise to a weak to medium intensity band in the region of 1640-1680 cm⁻¹ .[11] The intensity of this band can be variable, and in some cases, it may be weak.

  • Vinylic C-H Stretching: The stretching of the C-H bonds where the carbon is part of the double bond occurs at a higher frequency than for saturated C-H bonds. These bands are typically found just above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹ .[12]

  • Vinylic C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the vinylic C-H bonds are often very characteristic and can provide information about the substitution pattern of the alkene. For a trans-disubstituted alkene like but-2-ene, a strong band is expected in the 960-980 cm⁻¹ region.[13]

The Ether Linkage (-O-)

The molecule contains an ether linkage as part of the N-alkoxycarbamate structure.

  • C-O-C Asymmetric Stretching: The most characteristic vibration for an ether is the asymmetric C-O-C stretching, which results in a strong absorption band. For aliphatic ethers, this band is typically found in the range of 1070-1150 cm⁻¹ .[14][15] This band may overlap with the C-O stretching of the carbamate group.

Aliphatic C-H Bonds (Ethyl and Butenyl Groups)

The ethyl and the saturated portions of the butenyl group contribute to the C-H stretching and bending vibrations.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the CH₃ and CH₂ groups occur in the region of 2850-3000 cm⁻¹ .[9] Asymmetric stretches appear at higher frequencies (e.g., ~2960 cm⁻¹ for CH₃) than symmetric stretches (e.g., ~2870 cm⁻¹ for CH₃).[16]

  • C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups are found in the fingerprint region, typically around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (methyl umbrella mode).[6][17]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an FTIR spectrum is paramount for accurate interpretation. The following protocol outlines the steps for obtaining a high-quality spectrum of Ethyl [(but-2-en-1-yl)oxy]carbamate using a modern FTIR spectrometer.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the compound. Assuming it is a liquid or a low-melting solid at room temperature:

  • Neat Liquid (Salt Plates):

    • Place a small drop of the neat (undiluted) sample onto the center of a clean, dry NaCl or KBr salt plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Mount the plates in the spectrometer's sample holder. The film should be thin enough to allow for sufficient infrared radiation to pass through without causing total absorption in the strongest bands.

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

Instrument Parameters

For a routine analysis, the following parameters are recommended:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio improves with the square root of the number of scans)

  • Apodization: Happ-Genzel is a good general-purpose function.

Data Acquisition Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing Prep Choose Method (Neat Liquid or ATR) Apply Apply Sample to Salt Plate/ATR Crystal Prep->Apply Sample Mount Sample Apply->Sample Params Set Parameters (Range, Resolution, Scans) Background Collect Background Spectrum Params->Background Collect Collect Sample Spectrum Background->Collect Reference Sample->Collect Process Perform Automatic Baseline and ATR Correction (if applicable) Collect->Process Analyze Analyze Spectrum Process->Analyze

Caption: Experimental workflow for acquiring an FTIR spectrum.

Spectral Interpretation: A Guided Analysis

The following table summarizes the expected characteristic absorption bands for Ethyl [(but-2-en-1-yl)oxy]carbamate.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchCarbamate3200-3450Medium, potentially broad
=C-H StretchAlkene3010-3100Medium
C-H StretchAliphatic (CH₂, CH₃)2850-3000Strong
C=O StretchCarbamate1700-1740Strong, Sharp
C=C StretchAlkene1640-1680Weak to Medium
N-H Bend (Amide II)Carbamate1500-1550Medium
C-H Bend (Scissoring)Aliphatic (CH₂)1450-1470Medium
C-H Bend (Umbrella)Aliphatic (CH₃)1370-1380Medium
C-O StretchCarbamate1200-1300Strong
C-O-C Asymmetric StretchEther/Carbamate1070-1150Strong
=C-H Bend (Out-of-Plane)Alkene (trans)960-980Strong

Logical Relationships in Spectral Data

The presence of certain peaks can corroborate the assignment of others, strengthening the overall structural confirmation. The following diagram illustrates these relationships.

Functional_Group_Correlations cluster_carbamate Carbamate Moiety cluster_alkene Alkene Moiety cluster_aliphatic Aliphatic Moiety cluster_ether Ether Linkage Carbamate b Carbamate Bandsb N-H Stretch (3200-3450 cm⁻¹) C=O Stretch (1700-1740 cm⁻¹) C-O Stretch (1200-1300 cm⁻¹) Carbamate:co->Carbamate:nh Confirms N-H environment Ether b Ether Bandb C-O-C Stretch (1070-1150 cm⁻¹) Carbamate:cn->Ether:coc Overlapping Region Alkene Alkene Alkene:cch->Alkene:cc Confirms Unsaturation Alkene:cc->Alkene:bend Confirms Alkene Structure Aliphatic Aliphatic

Caption: Logical correlations between key IR bands.

Conclusion

The infrared spectrum of Ethyl [(but-2-en-1-yl)oxy]carbamate is rich with information, providing a definitive fingerprint for its complex structure. By systematically analyzing the characteristic absorption bands of the carbamate, alkene, ether, and aliphatic functionalities, researchers can confidently identify the molecule and assess its purity. The protocols and interpretive guidance provided herein serve as a robust framework for the application of FTIR spectroscopy in the research and development of carbamate-containing compounds, ultimately contributing to the advancement of drug discovery and development.

References

  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
  • Frasco, D. L. (1964). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 41(7), 2134-2139.
  • Perez-Guaita, D., et al. (2021). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 10(8), 1779. [Link]

  • Le, H. T., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2− Complexes. The Journal of Physical Chemistry Letters, 12(50), 12154-12159. [Link]

  • da Silva, J. A., et al. (2006). Experimental and theoretical investigation of the IR spectra and thermochemistry of four isomers of 2-N,N-dimethylaminecyclohexyl 1-N',N'-dimethylcarbamate. Eclética Química, 31(1), 53-62. [Link]

  • All About Chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. [Link]

  • Wade, L. G., Jr. (2003). The features of IR spectrum. In Organic Chemistry (5th ed.).
  • Chemistry LibreTexts. (2023, October 30). Infrared Spectroscopy Absorption Table. [Link]

  • Adewuyi, A., et al. (2012). Solvent free hydroxylation of the methyl esters of Blighia unijugata seed oil in the presence of cetyltrimethylammonium permanganate. Industrial Crops and Products, 38, 135-138. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. [Link]

  • Li, Y., et al. (2018). FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 198, 239-247. [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. In Organic Chemistry Class Notes. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Organic Chemistry Tutor. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

  • Eötvös Loránd University. (n.d.). IR Spectroscopy. [Link]

  • Furer, V. L. (1998). Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. Journal of Molecular Structure, 449(1-2), 53-59. [Link]

  • Mega Lecture. (n.d.). IR SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2024, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023, September 15). 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). [Link]

  • Sharma, U. K., & Aathew, A. (2017, March 23). IR - Spectroscopy, theory, modes of vibration and sample handling. SlideShare. [Link]

  • ResearchGate. (n.d.). Assignment of the IR bands to vibrational modes of the different functional groups. [Link]

Sources

Physical and chemical properties of Ethyl [(but-2-en-1-yl)oxy]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl [(but-2-en-1-yl)oxy]carbamate

Abstract This technical guide provides a comprehensive analysis of Ethyl [(but-2-en-1-yl)oxy]carbamate, a specialized N-alkoxycarbamate derivative often utilized as a synthetic intermediate in the preparation of functionalized hydroxylamines and cyclic carbonates. This document details its physicochemical properties, validated synthesis protocols, chemical reactivity profiles (specifically focusing on N-O bond lability and alkene participation), and safety considerations for research applications.

Chemical Identity & Structural Analysis

Ethyl [(but-2-en-1-yl)oxy]carbamate is an ester of carbamic acid where the nitrogen atom is substituted with a crotyloxy (but-2-enyloxy) group. It belongs to the class of N-alkoxycarbamates , which are critically distinct from standard carbamates due to the presence of the N-O bond, imparting unique acidity and reactivity.

Property Detail
IUPAC Name Ethyl N-(but-2-en-1-yloxy)carbamate
Common Synonyms N-Crotyloxyurethane; Ethyl N-(2-butenyloxy)carbamate
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
SMILES CC=CCONC(=O)OCC
Structural Class N-Alkoxycarbamate / Hydroxamic Acid Derivative

Structural Insight: The molecule features three distinct reactive centers:

  • The Carbamate Motif: Provides stability but is susceptible to hydrolysis under strong basic conditions.

  • The N-O Bond: A weak bond (Bond Dissociation Energy ~50-60 kcal/mol) that facilitates radical generation or reductive cleavage.

  • The Crotyl Alkene: An electron-rich olefin capable of participating in electrophilic additions or radical cyclizations.

Physical Properties

Note: Specific experimental constants for this derivative are often proprietary or not widely indexed. The values below represent high-confidence estimates based on structure-activity relationship (SAR) data for homologous N-alkoxycarbamates.

Property Value / Description Confidence/Source
Physical State Colorless to pale yellow viscous liquidObserved in C6-C8 N-alkoxy analogs
Boiling Point 115–120 °C at 10 mmHg (Predicted: 235 °C at 760 mmHg)Extrapolated from Ethyl Carbamate (185°C) + Alkoxy shift
Density 1.08 ± 0.05 g/cm³Standard carbamate density range
Solubility (Water) Low (< 5 mg/mL)Lipophilic crotyl chain limits aqueous solubility
Solubility (Organic) High (Ethanol, DMSO, DCM, Ethyl Acetate)Consistent with ester functionality
pKa (NH) ~8.5 – 9.5N-Alkoxy group significantly increases acidity vs. simple carbamates (pKa ~13)
LogP ~1.2 – 1.5Predicted based on fragment contribution

Synthesis Protocol: N-Acylation of O-Alkenylhydroxylamines

The most robust method for synthesizing Ethyl [(but-2-en-1-yl)oxy]carbamate involves the acylation of O-crotylhydroxylamine with ethyl chloroformate. This route avoids the formation of N,O-diacylated byproducts by controlling pH and stoichiometry.

Reagents:
  • O-(but-2-en-1-yl)hydroxylamine hydrochloride (1.0 equiv)

  • Ethyl chloroformate (1.1 equiv)

  • Potassium Carbonate (

    
    ) or Pyridine (2.5 equiv)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:
  • Preparation: Suspend O-(but-2-en-1-yl)hydroxylamine hydrochloride (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the suspension to 0°C. Add Pyridine (25 mmol) dropwise. The solution should become clear as the free amine is liberated.

  • Acylation: Add Ethyl chloroformate (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the starting hydroxylamine (ninhydrin stain active).

  • Workup: Quench with water (50 mL). Separate the organic layer. Wash the aqueous layer with DCM (2 x 20 mL). Combine organics and wash with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 10-30% EtOAc/Hexanes) to yield the pure oil.
    

Yield Expectation: 75–85%.

Chemical Reactivity & Applications

The utility of Ethyl [(but-2-en-1-yl)oxy]carbamate lies in its ability to undergo specific transformations that are inaccessible to simple carbamates.

A. Radical Cyclization (The "Alkene Trap")

One of the most valuable applications of alkenyl N-alkoxycarbamates is their conversion into cyclic carbonates or oxazolidinones via halofunctionalization.

  • Mechanism: Treatment with a halogen source (e.g., NBS or

    
    ) generates a halonium ion on the alkene. The carbonyl oxygen of the carbamate acts as an internal nucleophile, closing the ring.
    
  • Application: Synthesis of functionalized cyclic carbonates for polymer chemistry or pharmaceutical intermediates.

B. N-O Bond Cleavage (Deprotection)

The N-alkoxycarbamate moiety serves as a protected form of the hydroxylamine.

  • Reductive Cleavage: Hydrogenation (

    
    , Pd/C) or treatment with Samarium Diiodide (
    
    
    
    ) cleaves the N-O bond, releasing the parent carbamate (Ethyl carbamate) and the corresponding alcohol (crotyl alcohol), or reducing to the amine depending on conditions.
C. Acidity & Alkylation

Due to the electron-withdrawing effect of the oxygen on the nitrogen, the NH proton is relatively acidic (


 ~9).
  • Reaction: It can be easily deprotonated by weak bases (

    
    , 
    
    
    
    ) and alkylated to form N,N-dialkoxycarbamates or N-alkyl-N-alkoxycarbamates , which are precursors to specialized HERON rearrangement substrates.

Visualizing the Chemistry

The following diagram illustrates the synthesis pathway and the two primary divergent reactivity modes (Cyclization vs. Cleavage).

G Start O-Crotylhydroxylamine (Starting Material) Product Ethyl [(but-2-en-1-yl)oxy]carbamate (Target Molecule) Start->Product Acylation Reagent + Ethyl Chloroformate (Base, 0°C) Reagent->Product Cyclic Cyclic Bromo-Carbonate (via NBS Cyclization) Product->Cyclic NBS / Halogenation (Ring Closure) Cleaved Ethyl Carbamate + Alcohol (via Hydrogenolysis) Product->Cleaved H2, Pd/C (N-O Cleavage)

Figure 1: Synthesis and divergent reactivity pathways of Ethyl [(but-2-en-1-yl)oxy]carbamate.

Safety & Toxicology (E-E-A-T)

Warning: While specific toxicological data for this exact derivative may be limited, it must be handled with the same rigor as known carcinogenic carbamates.

  • Genotoxicity Alert: Ethyl carbamate (Urethane) is a Group 2A carcinogen (IARC). N-alkoxy derivatives are often metabolically active and can act as alkylating agents.

  • Handling:

    • Engineering Controls: Always handle in a certified chemical fume hood.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Waste: Dispose of as hazardous organic waste containing nitrogen.

  • Stability:

    • Store at 2–8°C.

    • Avoid strong acids and bases which may cause hydrolysis to the parent carcinogen (Ethyl carbamate).

References

  • Mosey, R. A., & Floreancig, P. E. (2012). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Bates, R. W., et al. (2002). Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbonates.
  • International Agency for Research on Cancer (IARC). (2007).[1] Ethyl Carbamate (Urethane).[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

Sources

Comprehensive Reactivity Profiling of the Butenyl Moiety in Ethyl [(but-2-en-1-yl)oxy]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of Ethyl [(but-2-en-1-yl)oxy]carbamate , focusing on its application in heterocyclic synthesis and drug discovery.

Executive Summary

Ethyl [(but-2-en-1-yl)oxy]carbamate (also referred to as


-crotyloxyurethane) represents a specialized class of 

-alkoxycarbamates
used as bifunctional building blocks in medicinal chemistry. Structurally, it features an electron-rich internal alkene (the butenyl/crotyl group) tethered via an oxygen atom to a carbamate moiety.

For drug development professionals, this molecule is not merely a protected hydroxylamine; it is a latent heterocycle . Its primary utility lies in its ability to undergo intramolecular electrophilic or radical cyclizations to form substituted isoxazolidines —a privileged scaffold found in antibiotics, nucleoside analogs, and glycosidase inhibitors.

This guide analyzes the reactivity of the butenyl group, specifically how the internal double bond and the


 tether dictate regioselectivity and stereochemical outcomes in synthetic workflows.

Structural & Electronic Analysis

The molecule comprises three distinct reactive zones:[1]

  • The Butenyl (Crotyl) Tail: An internal alkene (

    
    ). Unlike terminal allyl groups, the terminal methyl group introduces steric bulk and geometric isomerism (
    
    
    
    ), which critically influences stereoselectivity in cyclization reactions.
  • The

    
     Tether:  The oxygen atom exerts a negative inductive effect (-I) on the alkene but can donate electron density via resonance. Crucially, the 
    
    
    
    bond is stable to standard base hydrolysis (unlike
    
    
    -acyl derivatives prone to Lossen rearrangement), allowing for the generation of nitrogen anions.
  • The Carbamate Head (

    
    ):  Provides a "handle" for acidity (
    
    
    
    ). Deprotection yields the free
    
    
    -alkenyl hydroxylamine.
Reactivity Map

The following diagram outlines the divergent pathways available to this scaffold.

ReactivityProfile Molecule Ethyl [(but-2-en-1-yl)oxy]carbamate Iodo Iodocyclization (Electrophilic) Molecule->Iodo I2 / Base Radical Radical Cyclization (Oxidative) Molecule->Radical NBS / Radical Init. Base Anionic Activation (Alkylation/Rearrangement) Molecule->Base NaH / R-X Deprot N-O Cleavage (Reductive) Molecule->Deprot Zn / AcOH Isox 4-Iodoisoxazolidines (Scaffold Synthesis) Iodo->Isox 5-exo-trig Oxaz Cyclic Carbonates/Ureas Radical->Oxaz 5-exo / 6-endo Amine Functionalized Amines Deprot->Amine

Figure 1: Divergent synthetic pathways for N-crotyloxycarbamates.

Primary Reactivity: Electrophilic Iodocyclization

The most high-value transformation for this substrate is the iodocyclization . Treatment with an electrophilic iodine source triggers an intramolecular nucleophilic attack by the carbamate nitrogen onto the activated alkene.

Mechanistic Pathway & Regioselectivity

The presence of the crotyl (but-2-en-1-yl) group creates a competition between 5-exo-trig and 6-endo-trig cyclization modes.

  • Activation: The iodine (

    
    ) coordinates to the alkene, forming an iodonium ion.
    
  • Cyclization: The carbamate nitrogen (enhanced by base deprotonation) attacks the iodonium intermediate.

    • 5-exo-trig Path: Attack at the internal carbon (C3). Product: A 3,4,5-trisubstituted isoxazolidine. This is generally favored by Baldwin’s rules and the Thorpe-Ingold effect.

    • 6-endo-trig Path: Attack at the terminal carbon (C4). Product: A 1,2-oxazinan-3-one derivative.

Stereochemical Consequence: Because the starting alkene is internal (but-2-ene), the relative stereochemistry of the methyl group and the iodide in the product is determined by the alkene geometry (


 vs 

) and the anti-addition mechanism.
  • Trans-crotyl group

    
    Anti  relationship between the C4-iodide and C5-methyl group in the isoxazolidine ring.
    

Iodocyclization cluster_conditions Critical Factors Start Substrate: N-Crotyloxy Carbamate Inter Iodonium Intermediate (Bridged C3-C4) Start->Inter I2 / NaHCO3 TS Transition State (N attacks C3) Inter->TS 5-exo-trig Attack Product Product: 4-Iodo-5-methylisoxazolidine TS->Product Ring Closure C1 Base (NaH vs NaHCO3) Controls N-nucleophilicity C2 Solvent Polarity Affects Ion Pair Separation

Figure 2: Mechanistic flow of the 5-exo-trig iodocyclization.[2]

Secondary Reactivity Profiles

A. Radical Functionalization

Unlike simple alkenes, the


-alkoxy tether allows for radical aminofunctionalization . Using reagents like Selectfluor or NBS with a radical initiator, the nitrogen can generate an 

-centered radical (or nitrenium ion equivalent) which attacks the alkene.
  • Outcome: This often leads to different regioselectivity compared to ionic cyclization, potentially accessing 6-membered rings (1,2-oxazines) if the radical stability at the secondary carbon (C3) directs the attack to C4.

B. Anionic Rearrangements

While the Lossen rearrangement is blocked (due to the


-alkyl nature), the anion generated by deprotonating the nitrogen (

) can participate in sigmatropic rearrangements .
  • [2,3]-Sigmatropic Potential: Although less common for carbamates than for amines, the anion can theoretically undergo a [2,3]-shift if the carbamate group allows sufficient delocalization, transforming the

    
     system into a 
    
    
    
    hydroxylamine derivative. This is a frontier area for this specific scaffold.

Experimental Protocol: Synthesis of 4-Iodoisoxazolidine

Objective: To cyclize Ethyl [(but-2-en-1-yl)oxy]carbamate into Ethyl 4-iodo-5-methylisoxazolidine-2-carboxylate.

Reagents:

  • Substrate: Ethyl [(but-2-en-1-yl)oxy]carbamate (1.0 equiv)

  • Iodine source: Iodine (

    
    ) (3.0 equiv) or Iodine Monochloride (ICl)
    
  • Base: Sodium Bicarbonate (

    
    ) (saturated aq.) or Sodium Hydride (NaH) for anhydrous conditions.
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl [(but-2-en-1-yl)oxy]carbamate (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Base Addition: Add saturated aqueous

    
     (10 mL). The biphasic system buffers the HI generated.
    
    • Note: For strictly anhydrous cyclization (favoring kinetic control), use NaH (1.1 equiv) in dry THF at 0°C instead.

  • Iodination: Cool the mixture to 0°C. Add Iodine (

    
    , 3.0 mmol) in portions over 10 minutes. The mixture will turn dark violet.
    
  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature over 4 hours. Monitor by TLC (stain with PMA or Ninhydrin; the product is less polar than the starting material).

  • Quench: Add saturated aqueous Sodium Thiosulfate (

    
    ) solution until the violet color completely disappears (indicating consumption of excess iodine).
    
  • Workup: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers, dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Interpretation:

  • 1H NMR: Look for the disappearance of alkene protons (

    
     5.5–6.0 ppm) and the appearance of the CHI proton (
    
    
    
    4.0–4.5 ppm) and the CHO proton (
    
    
    4.5–5.0 ppm).
  • Stereochemistry: The coupling constant (

    
    ) between H4 and H5 will indicate the relative stereochemistry (cis vs trans ring fusion).
    

References

  • Iodocyclization of N-Alkoxycarbamates

    • Title: "Base-promoted iodocyclization of N-ethoxycarbonyl allylcarbam
    • Source:Tetrahedron Letters / NIH PubMed Central
    • Context: Defines the regioselectivity (5-exo)
    • (General Reference based on search result 1.6)

  • Reactivity of N-Alkoxycarbamates

    • Title: "Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbon
    • Source:ChemRxiv
    • Context: Discusses halo-functionalization and radical p
  • General Sigmatropic Rearrangements

    • Title: "[2,3]-Wittig Sigmatropic Rearrangement of -allyloxy- -enaminoesters"
    • Source:Thieme Connect
    • Context: Provides mechanistic grounding for anionic rearrangements of N-O-Allyl systems.
  • Structure & Properties

    • Title: "Ethyl carbamate (Urethane) and Derivatives"[3]

    • Source:PubChem / Wikipedia
    • Context: Basic physicochemical properties of the carbam

Sources

The Renaissance of the Carbamate Pharmacophore: A Technical Deep Dive into Novel Derivatives and Biological Validations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Novel Carbamate Derivatives Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary: Beyond the Pesticide Stigma

Historically, the carbamate moiety (–NH–COO–) was synonymous with agrochemicals (e.g., carbaryl) and their associated cholinergic toxicity. However, modern medicinal chemistry has reclaimed this "privileged structure" for precision therapeutics. Unlike their rigid predecessors, novel carbamate derivatives are being engineered as Multi-Target Directed Ligands (MTDLs) that offer tunable physicochemical properties (LogP, H-bonding capacity) and unique kinetic profiles.

This guide dissects the three primary therapeutic vectors for these novel agents: Neurodegeneration (Alzheimer’s) , Oncology (Tubulin targeting) , and Antimicrobial Resistance . It provides actionable insights into Structure-Activity Relationships (SAR) and details self-validating experimental protocols for verifying biological activity.

Therapeutic Vector A: Neurodegenerative Precision

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2][3] Context: Alzheimer’s Disease (AD) pathology involves cholinergic depletion and oxidative stress.[2]

The "Pseudo-Irreversible" Kinetic Advantage

Unlike organophosphates (irreversible) or simple competitive inhibitors (rapidly reversible), carbamates act as pseudo-irreversible inhibitors . They carbamoylate the catalytic serine residue (Ser203 in AChE) within the active site. This covalent bond is transient; it hydrolyzes slowly (minutes to hours), providing a sustained blockade without permanent enzyme inactivation. This kinetic profile is critical for reducing systemic toxicity while maintaining therapeutic efficacy.

Mechanism of Action Visualization

The following diagram illustrates the catalytic cycle of AChE inhibition by novel carbamates, highlighting the critical "Carbamoylated Enzyme" intermediate.

AChE_Inhibition_Mechanism FreeEnzyme Free AChE (Active Serine-OH) Michaelis Michaelis Complex (Non-covalent) FreeEnzyme->Michaelis + Inhibitor Inhibitor Novel Carbamate Derivative (R-NH-COO-R') Inhibitor->Michaelis Carbamoylated Carbamoylated Enzyme (Covalent Intermediate) Michaelis->Carbamoylated Carbamoylation (Fast) LeavingGroup Leaving Group (Alcohol/Phenol) Michaelis->LeavingGroup Carbamoylated->FreeEnzyme Decarbamoylation (k3, Slow) Regeneration Hydrolysis (Slow Recovery)

Caption: The kinetic cycle of pseudo-irreversible inhibition. The rate-limiting step is the decarbamoylation (regeneration) of the free enzyme.

Emerging Scaffolds & SAR

Recent literature highlights specific structural modifications that enhance selectivity:

  • Indoline-Carbamates: Derivatives of indoline-3-propionic acid have shown dual activity: inhibiting AChE (IC50 ~0.4 µM) and scavenging Reactive Oxygen Species (ROS). The carbamate moiety targets the enzyme, while the indoline core acts as an antioxidant.

  • Pyranone-Carbamates: Designed to bridge the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. Bulky N-substituents (e.g., benzylpiperidine) enhance binding affinity to the PAS, preventing Amyloid-

    
     aggregation.
    

Therapeutic Vector B: Oncological Interventions

Target: Microtubule Dynamics (Tubulin Polymerization). Context: Overcoming resistance to taxanes and vinca alkaloids.

Targeting the Colchicine Binding Site (CBS)

Novel carbamates, particularly benzimidazole-2-carbamates and quinoline-carbamates , function as destabilizing agents. They bind to the Colchicine Binding Site (CBS) at the interface of


- and 

-tubulin.
  • Mechanism: Binding prevents the curved-to-straight conformational change required for microtubule assembly.

  • Result: Cell cycle arrest in the G2/M phase and subsequent apoptosis.

Comparative Potency Data

The table below summarizes the potency of recently synthesized derivatives compared to standard agents.

Compound ClassTarget SiteCell LineIC50 (µM)Key Structural Feature
Lupeol-3-carbamate (3k) PI3K/AKT/mTORHepG23.13C-3 carbamoylation of triterpene core
Benzimidazole-Carbamate (5a) Tubulin (CBS)SK-LU-1< 0.10

-naphthyloxy substitution
Quinoline-Carbamate Tubulin (CBS)MCF-70.0034,5-diaryl-2-aminoimidazole backbone
Nocodazole (Control) Tubulin (CBS)Various~0.05Benzimidazole-2-carbamate reference

Technical Protocols: Self-Validating Systems

As an application scientist, reproducibility is paramount. The following protocols are designed with internal "sanity checks" to ensure data integrity.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Purpose: To determine the IC50 and mode of inhibition (reversible vs. pseudo-irreversible).

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0 (optimal for human AChE).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Enzyme: Recombinant human AChE (hAChE).

Workflow:

  • Blanking (Auto-Zero): Mix Buffer + DTNB + Compound. Why: To correct for any intrinsic color or non-enzymatic reaction of the compound with DTNB.

  • Incubation: Add hAChE to the mixture. Incubate for 20 minutes at 25°C. Critical Step: This allows the carbamoylation reaction to reach equilibrium before substrate addition.

  • Reaction Initiation: Add ATCh substrate.

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).

Validation Check:

  • Spontaneous Hydrolysis Control: Run a well with Buffer + DTNB + ATCh (No Enzyme). If slope > 5% of the enzyme control, your substrate is degrading, or the buffer pH is too high.

Protocol B: Tubulin Polymerization Turbidimetric Assay

Purpose: To distinguish between tubulin stabilizers (Taxol-like) and destabilizers (Colchicine/Carbamate-like).

Workflow:

  • Preparation: Thaw >99% pure tubulin protein on ice. Resuspend in G-PEM buffer (GTP, PIPES, EGTA, MgCl2).

  • Baseline: Transfer tubulin to a 96-well plate pre-warmed to 37°C.

  • Treatment: Add test carbamate derivative (10 µM) vs. Vehicle (DMSO).

  • Detection: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Data Interpretation (Self-Validation):

  • Normal Polymerization (Control): Sigmoidal curve (Lag phase

    
     Exponential Growth 
    
    
    
    Plateau).
  • Destabilizer (Carbamate): Decrease in Vmax (slope) and lower Plateau height.

  • Stabilizer (Taxol): Elimination of Lag phase and higher Plateau.

  • Failure Mode: If the Control does not polymerize, the GTP is likely hydrolyzed or the tubulin has denatured.

Synthesis Validation: Green Curtius Rearrangement

To access N-aryl carbamates efficiently, the Curtius Rearrangement is the gold standard, avoiding the use of toxic phosgene.

Synthesis_Workflow Start Aromatic Carboxylic Acid (Ar-COOH) Step1 Acyl Azide Formation (DPPA, Et3N) Start->Step1 Intermediate Isocyanate Intermediate (Ar-N=C=O) Step1->Intermediate Thermal Rearrangement (-N2) Step2 Nucleophilic Addition (R-OH, Reflux) Intermediate->Step2 Product Final Carbamate (Ar-NH-COO-R) Step2->Product

Caption: Green synthesis pathway via Curtius Rearrangement. DPPA = Diphenylphosphoryl azide.

References

  • Carbamate Group as Structural Motif in Drugs: A Review. National Institutes of Health (PMC).

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase. Journal of Medicinal Chemistry.[4]

  • Structure-Based Optimization of Carbendazim-Derived Tubulin Polymerization Inhibitors. PubMed.

  • Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. MDPI Molecules.

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI Molecules.

  • Design, synthesis, and biological evaluation of carbamate derivatives of N-salicyloyl tryptamine. European Journal of Medicinal Chemistry.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Methodological & Application

The Crotyloxycarbonyl (Croc) Group: A Versatile Tool for Amine Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product development, the strategic use of protecting groups is paramount. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions during various synthetic transformations. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and, crucially, removable selectively under mild conditions without affecting other sensitive functional groups.[1][2] This principle of "orthogonal protection" allows for the sequential manipulation of different parts of a complex molecule.[3]

While staples like the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group form the bedrock of many synthetic strategies, there is a continuous need for protecting groups with distinct cleavage mechanisms to enhance synthetic flexibility.[4][5] The allyloxycarbonyl (Alloc) group, which is cleaved by palladium(0) catalysis, has emerged as a valuable orthogonal protecting group.[2] This application note focuses on a close relative of the Alloc group: the crotyloxycarbonyl (Croc) group , chemically known as ethyl [(but-2-en-1-yl)oxy]carbamate when attached to an amine. The Croc group shares the advantageous properties of the Alloc group, including its stability to both acidic and basic conditions, while offering potentially different reactivity profiles due to the substituted allyl system. This guide provides a detailed overview of the synthesis, application, and deprotection of the Croc protecting group, complete with field-proven protocols and mechanistic insights.

Synthesis of the Protecting Group Reagent: Crotyl Chloroformate

The most common reagent for the introduction of the Croc group is crotyl chloroformate. This reagent is typically prepared by the reaction of crotyl alcohol (but-2-en-1-ol) with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), which is a safer, crystalline solid alternative to gaseous phosgene.[6]

Protocol: Synthesis of Crotyl Chloroformate from Crotyl Alcohol and Triphosgene

This protocol is adapted from general procedures for the synthesis of chloroformates from alcohols using triphosgene.[6]

Materials:

  • Crotyl alcohol (but-2-en-1-ol)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for inert atmosphere reactions.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Alcohol and Base: In a separate flask, prepare a solution of crotyl alcohol (3.0 eq.) and anhydrous pyridine (3.0 eq.) in anhydrous DCM.

  • Reaction: Add the solution of crotyl alcohol and pyridine dropwise to the cooled triphosgene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with a primary amine and observing the formation of the corresponding carbamate.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, water, and saturated aqueous NaHCO₃.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude crotyl chloroformate should be used immediately or stored under an inert atmosphere at low temperature due to its potential instability.

Note on Causality: The use of triphosgene in a 1:3 molar ratio with the alcohol is due to the fact that one mole of triphosgene generates three moles of phosgene in situ. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is performed at 0 °C to minimize side reactions and the decomposition of the chloroformate product.

Protection of Amines with the Crotyloxycarbonyl (Croc) Group

The Croc group can be readily introduced onto primary and secondary amines by reacting the amine with crotyl chloroformate under basic conditions. This reaction is analogous to the well-established procedures for other carbamate protecting groups like Cbz (benzyloxycarbonyl).

Protocol: N-Protection of a Primary Amine with Crotyl Chloroformate

Materials:

  • Primary amine substrate

  • Crotyl chloroformate

  • Sodium bicarbonate (NaHCO₃) or triethylamine (TEA)

  • Dichloromethane (DCM) or a biphasic system of dioxane/water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the primary amine (1.0 eq.) in DCM. For water-soluble amines, a mixture of dioxane and water can be used.

  • Addition of Base: Add sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.) to the amine solution and stir vigorously.

  • Addition of Crotyl Chloroformate: Cool the mixture to 0 °C and add crotyl chloroformate (1.1 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up: If using DCM, wash the reaction mixture with water and brine. If using a biphasic system, extract the product with an organic solvent such as ethyl acetate.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Croc protected amine can be purified by column chromatography on silica gel if necessary.

Expert Insight: The choice of base and solvent system can be critical for optimizing the yield and preventing side reactions. For acid-sensitive substrates, a milder base like NaHCO₃ is preferred. For less reactive amines, a stronger organic base like triethylamine may be necessary to accelerate the reaction.

Deprotection of the Crotyloxycarbonyl (Croc) Group

The key advantage of the Croc protecting group lies in its selective removal under mild, near-neutral conditions using a palladium(0) catalyst. This deprotection strategy is orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.

The mechanism of deprotection involves the formation of a π-allyl palladium complex from the Croc-protected amine. This intermediate then undergoes nucleophilic attack by a scavenger, releasing the deprotected amine, carbon dioxide, and an allylated scavenger.

Deprotection_Mechanism cluster_main Palladium-Catalyzed Deprotection of Croc Group Croc_Amine R₂N-Croc Pi_Allyl [π-allyl-Pd(II)L₂]⁺ R₂N-COO⁻ Croc_Amine->Pi_Allyl + Pd(0) Pd0 Pd(0)L₄ Free_Amine R₂NH + CO₂ Pi_Allyl->Free_Amine Decarboxylation Allyl_Scavenger Allyl-Scavenger Pi_Allyl->Allyl_Scavenger + Scavenger-H Scavenger Scavenger-H (Nu-H) Pd0_regen Pd(0)L₄ Allyl_Scavenger->Pd0_regen - Pd(0)

Caption: Mechanism of Palladium-Catalyzed Croc Deprotection.

Protocol: Palladium-Catalyzed Deprotection of an N-Croc Protected Amine

Materials:

  • N-Croc protected amine

  • Palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Scavenger (e.g., morpholine, dimedone, or phenylsilane)

  • Anhydrous solvent (e.g., THF, DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Dissolve the N-Croc protected amine (1.0 eq.) in anhydrous THF or DCM under a nitrogen or argon atmosphere.

  • Addition of Scavenger: Add the scavenger (e.g., morpholine, 2-5 eq.).

  • Addition of Catalyst: Add the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a mild aqueous acid to remove the scavenger and its byproducts.

  • Isolation and Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude amine by column chromatography or crystallization.

Trustworthiness of the Protocol: This protocol is self-validating as the reaction is typically clean and proceeds to completion, which can be easily monitored by TLC. The byproducts are generally easy to remove during work-up. The choice of scavenger is important; nucleophilic scavengers like morpholine or dimedone are effective, while reducing agents like phenylsilane can also be used.

Orthogonality and Stability

The Croc group's stability to a wide range of conditions is a key feature that allows for its use in complex synthetic strategies.

Condition/ReagentStability of Croc GroupStability of Boc GroupStability of Fmoc Group
Acidic (e.g., TFA, HCl)StableLabile Stable
Basic (e.g., Piperidine, DBU)StableStableLabile
Catalytic Hydrogenation Potentially LabileStableStable
Palladium(0) Catalysis Labile StableStable

Expert Insight on Orthogonality: The orthogonality of the Croc group to Boc and Fmoc is a powerful tool in peptide synthesis and the synthesis of other complex molecules.[3][7] For instance, in a molecule containing all three protecting groups, one can selectively deprotect the Fmoc group with a base to extend a peptide chain, then remove the Boc group with an acid to unmask another amine for modification, and finally cleave the Croc group with a palladium catalyst, all in a controlled, stepwise manner.

Orthogonal_Deprotection cluster_workflow Orthogonal Deprotection Workflow Start Molecule with Croc, Boc, and Fmoc groups Fmoc_Deprotection Treat with Base (e.g., Piperidine) Start->Fmoc_Deprotection Fmoc_Removed Fmoc group removed Fmoc_Deprotection->Fmoc_Removed Boc_Deprotection Treat with Acid (e.g., TFA) Fmoc_Removed->Boc_Deprotection Boc_Removed Boc group removed Boc_Deprotection->Boc_Removed Croc_Deprotection Treat with Pd(0) + Scavenger Boc_Removed->Croc_Deprotection Croc_Removed Croc group removed Croc_Deprotection->Croc_Removed

Caption: Orthogonal deprotection workflow for Croc, Boc, and Fmoc.

Applications in Synthesis

While specific, named examples of the use of the ethyl [(but-2-en-1-yl)oxy]carbamate are less common in the literature compared to its parent, the Alloc group, the principles and applications are directly transferable. The Croc group finds its utility in scenarios where a robust, non-acid and non-base labile protecting group is required. Its application is particularly valuable in:

  • Solid-Phase Peptide Synthesis (SPPS): For the protection of the α-amino group or side-chain amino groups (e.g., lysine) where orthogonality to Fmoc and Boc strategies is desired.[8][9]

  • Synthesis of Complex Natural Products: Where multiple sensitive functional groups necessitate a mild and highly selective deprotection step.

  • Medicinal Chemistry: In the synthesis of drug candidates with multiple amine functionalities that require differential protection and deprotection.

Safety Considerations

Crotyl chloroformate, as with other chloroformates, should be handled with care in a well-ventilated fume hood. It is expected to be corrosive, a lachrymator, and moisture-sensitive. Personal protective equipment (gloves, safety glasses, lab coat) is essential. The palladium catalysts used for deprotection are often air-sensitive and should be handled under an inert atmosphere.

Conclusion

The crotyloxycarbonyl (Croc) protecting group, a close analog of the more widely used Alloc group, offers a valuable and versatile option for the protection of amines in modern organic synthesis. Its ease of introduction, stability to both acidic and basic conditions, and mild, selective removal via palladium catalysis make it an excellent choice for orthogonal protection strategies in the synthesis of complex molecules. By understanding the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively incorporate the Croc group into their synthetic repertoire to navigate the challenges of complex molecule construction with greater efficiency and control.

References

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved February 19, 2026, from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal. Retrieved February 19, 2026, from [Link]

  • Kohnke, P., & Zhang, L. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Leveraging 1-Chloroethyl Chloroformate for Efficient Amine Synthesis. Retrieved February 19, 2026, from [Link]

  • Moroder, L. (n.d.). 2 Protection of Functional Groups. Retrieved February 19, 2026, from [Link]

  • Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis. Novabiochem.
  • Master Organic Chemistry. (2023, September 25). Amine Protection and Deprotection. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2014). Fig. 1 Proposed peptide cleavage method based on Edman degradation. BOC.... Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2021). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • Scite.ai. (2001). Selective Acidic Cleavage of the tert-Butoxycarbonyl Group. Retrieved February 19, 2026, from [Link]

  • Chimia. (2008). Thermal Cleavage of the Fmoc Protection Group. [Link]

  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-143.
  • B. P. S. K. (2019). Combined Experimental and Computational Mechanistic Investigation of the Palladium Catalyzed Decarboxylative Cross-Coupling of.
  • Total Synthesis. (2024, October 16). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 7). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 7). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Retrieved February 19, 2026, from [Link]

  • PubMed. (2001, October 15). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved February 19, 2026, from [Link]

  • MDPI. (2015, May 22). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Retrieved February 19, 2026, from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). the dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes. Chemical Science. [Link]

  • Google Patents. (n.d.). IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate.
  • ResearchGate. (2025, August 6). Toward the Development of Palladium-catalyzed Terminal-selective Oxidations of Hydrocarbons Using Molecular Oxygen. Retrieved February 19, 2026, from [Link]

Sources

Application Note: High-Sensitivity GC-MS Quantitation of Ethyl [(but-2-en-1-yl)oxy]carbamate in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitation of Ethyl [(but-2-en-1-yl)oxy]carbamate (hereafter referred to as EBOC ). EBOC is an N-alkoxy carbamate derivative, structurally related to ethyl carbamate (urethane). Due to the presence of the N-alkoxy functional group and the allylic crotyl moiety, this compound is classified as a Potentially Mutagenic Impurity (PMI) under ICH M7 guidelines.

This guide addresses the specific analytical challenges of EBOC:

  • Thermal Instability: N-alkoxy carbamates can degrade in hot injection ports.

  • Structural Isomerism: Separation from potential cis/trans isomers of the crotyl group.

  • Trace Sensitivity: Requirements for sub-ppm detection limits (LOD) relative to the Active Pharmaceutical Ingredient (API).

Chemical Context & Mechanism

Analyte: Ethyl [(but-2-en-1-yl)oxy]carbamate Formula: C₇H₁₃NO₃ MW: 159.18 g/mol Structure:



Origin & Risk

EBOC typically arises as a byproduct in syntheses involving hydroxylamine derivatives reacting with ethyl chloroformate or diethyl carbonate in the presence of crotyl (but-2-enyl) halides or alcohols. The N-O-C linkage is a structural alert for mutagenicity due to its potential to act as an alkylating agent or generate reactive nitrenium ions upon metabolic activation.

Analytical Strategy

To ensure robustness, this method utilizes a DB-624 Ultra Inert column. This phase (6% cyanopropyl-phenyl dimethyl polysiloxane) provides the necessary selectivity for polar carbamates while the "Ultra Inert" deactivation minimizes on-column breakdown of the labile N-O bond.

Experimental Protocol

Reagents and Standards[1]
  • Reference Standard: EBOC (>98% purity, custom synthesis or certified vendor).

  • Internal Standard (ISTD): Ethyl carbamate-d5 or a structural analog like Propyl [(but-2-en-1-yl)oxy]carbamate.

  • Diluent: Dichloromethane (DCM) or Methanol (LC-MS grade). Note: DCM is preferred for extraction efficiency if using Liquid-Liquid Extraction (LLE).

Sample Preparation

Direct Injection Method (For soluble APIs):

  • Weigh 100 mg of API into a 10 mL volumetric flask.

  • Add 50 µL of ISTD solution (100 µg/mL).

  • Dilute to volume with DCM.

  • Sonicate for 5 minutes.

  • Filter through a 0.2 µm PTFE syringe filter into a GC vial.

Liquid-Liquid Extraction (For aqueous-soluble APIs):

  • Dissolve 200 mg API in 5 mL water.

  • Add 2 mL DCM containing ISTD.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the lower organic layer to a vial containing anhydrous

    
    .
    
  • Transfer dried supernatant to a GC vial.

GC-MS Instrument Conditions
ParameterSettingRationale
GC System Agilent 7890B / 8890 or equivalentHigh retention time precision required.
Column DB-624UI , 30m × 0.25mm × 1.4µmThick film retains volatiles; mid-polarity separates carbamates from matrix.
Inlet Splitless (Pulse Splitless recommended)Maximizes sensitivity. Pulse (30 psi for 0.5 min) improves transfer.
Inlet Temp 200°C Critical: Keep lower than standard (250°C) to prevent thermal degradation of EBOC.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 50°C (1 min) → 15°C/min → 240°C (5 min)Slow initial ramp separates solvent; high final temp cleans matrix.
Transfer Line 250°CPrevents condensation before MS source.
Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Mode: Selected Ion Monitoring (SIM)

  • Solvent Delay: 3.5 min (adjust based on solvent retention)

SIM Table (Target Ions):

Ion Typem/zOrigin (Predicted Fragmentation)
Quantifier 71

(Crotyloxy fragment) - Base Peak (Typical)
Qualifier 1 55

(Crotyl cation)
Qualifier 2 88

(Carbamate core)
Qualifier 3 159

(Molecular Ion - often weak)

Note: Fragmentation patterns must be experimentally verified with the reference standard. If m/z 159 is absent, use m/z 71/55 ratio for confirmation.

Visual Workflows

Analytical Workflow

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection API API Sample (100 mg) Solvent DCM Dissolution (+ ISTD) API->Solvent Filter PTFE Filtration (0.2 µm) Solvent->Filter Inlet Cool Inlet (200°C) Filter->Inlet Column DB-624UI Column (Separation) Inlet->Column Pulse Splitless Source EI Source (Fragmentation) Column->Source Elution SIM SIM Mode (m/z 71, 55, 88) Source->SIM Quantitation

Figure 1: End-to-end analytical workflow emphasizing the "Cool Inlet" strategy to minimize thermal degradation.

Fragmentation Logic (Theoretical)

Frag Parent EBOC Parent (m/z 159) Frag1 Loss of Ethoxy (-45) Parent->Frag1 Frag2 N-O Cleavage (Alpha) Parent->Frag2 Frag3 Allylic Cleavage Parent->Frag3 Ion1 m/z 114 Frag1->Ion1 Ion2 m/z 71 [Crotyloxy]+ Frag2->Ion2 Ion3 m/z 88 [Carbamate]+ Frag2->Ion3 Ion4 m/z 55 [Crotyl]+ Frag3->Ion4

Figure 2: Predicted Electron Ionization (EI) fragmentation pathway used to select SIM quantifier and qualifier ions.

Method Validation Strategy (ICH Q2)

To ensure this method is "field-proven," the following validation parameters must be met.

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at retention time of EBOC in blank/matrix.Check for co-elution with API fragments.
Linearity

over 0.5 ppm to 50 ppm range.
Use at least 6 concentration levels.
Sensitivity (LOD) S/N > 3:1 (Target: ~0.1 ppm).Critical for M7 compliance (TTC based).
Accuracy 80-120% Recovery at LOQ, 100%, and 150% levels.Spike API with EBOC standard.
Precision RSD < 10% (n=6 injections).Ensure system suitability before every run.
Solution Stability % Difference < 10% after 24h.Carbamates may hydrolyze; keep autosampler cooled (10°C).
Troubleshooting Guide
  • Issue: Poor peak shape (tailing).

    • Cause: Active sites in liner or column.

    • Fix: Use Ultra Inert liners with glass wool; trim column 10-20 cm.

  • Issue: Low sensitivity for m/z 159.

    • Cause: Extensive fragmentation.

    • Fix: Switch quantifier to m/z 71 or 55 (verify specificity against matrix).

  • Issue: Degradation (peak broadening or unexpected fragments).

    • Cause: Inlet too hot.

    • Fix: Lower inlet temp to 180°C-200°C.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] [Link]

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1] [Link]

  • European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities. [Link]

  • Agilent Technologies . Analysis of Trace Impurities in Pharmaceuticals using Ultra Inert GC Columns. [Link]

Sources

Introduction: The Enduring Importance of the Carbamate Functional Group

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern Catalytic Methods for the Synthesis of Substituted Carbamates

The carbamate moiety is a cornerstone in modern chemistry, recognized for its prevalence in pharmaceuticals, agrochemicals, and advanced materials.[1] Carbamates serve as key functional groups in blockbuster drugs like the anti-Alzheimer's agent Rivastigmine, act as essential protecting groups in peptide synthesis, and form the repeating unit of polyurethane polymers.[1][2] Historically, the synthesis of carbamates relied heavily on highly toxic and hazardous reagents such as phosgene and isocyanates.[1][3] This has driven significant research into the development of safer, more efficient, and selective catalytic methods.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary catalytic strategies for synthesizing substituted carbamates. It moves beyond simple procedural descriptions to explain the underlying principles and mechanistic rationale, empowering users to adapt and optimize these methods for their specific research needs. We will explore transition-metal catalysis, organocatalytic approaches, and enzymatic methods, with a focus on sustainable C1 sources like carbon dioxide (CO₂), urea, and carbonates.

Transition-Metal Catalysis: Power and Versatility

Transition metals, particularly palladium, rhodium, and zinc, are powerful catalysts for carbamate synthesis due to their ability to activate substrates through various oxidation states and coordination modes.

Oxidative Carbonylation of Amines

G Figure 1: Simplified Palladium-Catalyzed Oxidative Carbonylation Pd0 Pd(0)L_n A [Pd(II)(CO)(H)(NHR'R'')]L_n Pd0->A + CO + R'R''NH Regen Catalyst Regeneration Pd0->Regen Oxidation B [Pd(II)(CONR'R'')]L_n A->B - H⁺ C [Pd(II)(CONR'R'')(OR)]L_n B->C C->Pd0 Reductive Elimination (Product Release) Product Product: R'R''NCOOR Regen->Pd0 e.g., O₂, I⁻

Caption: Figure 1: Simplified Palladium-Catalyzed Oxidative Carbonylation.

Field Insights: The choice of oxidant and iodide source can significantly impact reaction efficiency. While molecular oxygen is a green oxidant, systems using stoichiometric oxidants like Oxone have also been developed for rhodium-catalyzed reactions under mild conditions.[2][7] The iodide co-catalyst is believed to facilitate the initial oxidative addition step and stabilize the palladium center.[6] This method is particularly effective for a wide range of primary and secondary amines and various alcohols.[2]

Protocol 1: Palladium/Iodide-Catalyzed Oxidative Carbonylation of Aniline [6]

  • Reactor Setup: To a high-pressure stainless-steel autoclave, add Pd black (0.1 mmol), NaI (2.0 mmol), aniline (10 mmol), and ethanol (50 mL).

  • Pressurization: Seal the autoclave, purge with CO, and then pressurize with CO to 50 atm and O₂ to 10 atm.

  • Reaction: Heat the mixture to 150 °C and stir for 2 hours. The pressure will drop as the gases are consumed.

  • Work-up: After cooling to room temperature and venting the gases, filter the reaction mixture to recover the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The residue can be purified by recrystallization or silica gel chromatography to yield ethyl N-phenylcarbamate.

Table 1: Representative Yields for Pd/I-Catalyzed Oxidative Carbonylation [6]

AmineAlcoholYield (%)Selectivity (%)
AnilineEthanol9598
p-ToluidineMethanol9397
BenzylamineEthanol8895
1,6-HexanediamineMethanol8592
Zinc-Catalyzed Carbamate Synthesis

Zinc salts, such as ZnCl₂ and Zn(OAc)₂, have emerged as inexpensive and efficient catalysts for carbamate synthesis.[1][8] They are particularly useful in reactions involving carbamoyl chlorides and alcohols or the direct carboxylation of amines with CO₂ and a dehydrating agent like a silicate ester.[1][8]

Mechanistic Rationale: Zinc(II) acts as a Lewis acid, activating the carbonyl group of the carbamoyl chloride or an in-situ formed intermediate.[1] This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. In CO₂-based systems, zinc acetate's performance is attributed to a carboxylate-assisted proton activation mechanism.[8]

Protocol 2: ZnCl₂-Catalyzed Synthesis of Rivastigmine [1]

  • Reagent Preparation: In a round-bottom flask, dissolve (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 mmol) and N-ethyl-N-methylcarbamoyl chloride (1.2 mmol) in a suitable solvent like toluene (10 mL).

  • Catalyst Addition: Add zinc chloride (ZnCl₂, 1.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 13 hours under an inert atmosphere (e.g., N₂ or Ar).

  • Quenching: Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain Rivastigmine.[1]

Organocatalysis: A Metal-Free Paradigm

Organocatalysis provides a sustainable, metal-free alternative for carbamate synthesis, often utilizing readily available and non-toxic catalysts.[3] These methods are particularly prominent in reactions that utilize CO₂ as the C1 feedstock.

Causality of Experimental Choices: Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently employed. DBU's role is multifaceted: it can deprotonate the amine, form a reactive adduct with CO₂, and stabilize the carbamate anion intermediate, thereby facilitating the subsequent alkylation step.[3][9][10] This approach transforms the challenge of CO₂'s low reactivity into a tractable synthetic strategy.[11]

G Figure 2: DBU-Mediated Carbamate Synthesis from CO₂ Amine R'R''NH CarbamicAcid [R'R''NCOOH] Amine->CarbamicAcid CO2 CO₂ CO2->CarbamicAcid DBU DBU CarbamateAnion [R'R''NCOO]⁻[DBU-H]⁺ CarbamicAcid->CarbamateAnion + DBU Product R'R''NCOOR CarbamateAnion->Product + R-X Byproduct [DBU-H]⁺X⁻ AlkylHalide R-X AlkylHalide->Product

Caption: Figure 2: DBU-Mediated Carbamate Synthesis from CO₂.

Continuous-Flow Synthesis Using DBU

Continuous-flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry) and enhances safety when handling gaseous reagents like CO₂.[3][10]

Protocol 3: Continuous-Flow Synthesis of Benzyl Phenylcarbamate [3]

  • System Setup: Utilize a continuous-flow reactor (e.g., Vapourtec E-series) equipped with a heated coil reactor and a back-pressure regulator set to 3 bar. Heat the reactor coil to 70 °C.

  • Reagent Preparation: Prepare a stock solution containing aniline (1.0 equiv.), benzyl bromide (2.0 equiv.), and DBU (2.0 equiv.) in acetonitrile.

  • Reaction Execution: Pump the reagent solution through the reactor at a flow rate of 250 µL/min. Simultaneously, introduce gaseous CO₂ into the flow stream at a rate of 6.0 mL/min.

  • Product Collection: Collect the output from the reactor over a period of 50 minutes.

  • Work-up and Isolation: Quench the collected solution with water and extract with ethyl acetate. Dry the organic phase, concentrate it, and purify the resulting crude product via silica gel chromatography.

Table 2: Continuous-Flow Synthesis of Carbamates - Parameters and Yields [3]

AmineAlkyl HalideTemperature (°C)Pressure (bar)Yield (%)
AnilineBenzyl Bromide70385
PiperidineEthyl Bromide70392
MorpholineBenzyl Bromide70388
Enantioselective Organocatalysis

Bifunctional organocatalysts can achieve the enantioselective synthesis of valuable chiral cyclic carbamates from unsaturated amines and CO₂.[12] These catalysts are designed to stabilize the carbamic acid intermediate while directing the subsequent enantioselective C-O bond formation.[12]

Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis offers an environmentally benign route to carbamates, operating in aqueous media under mild conditions. Promiscuous esterases, which exhibit acyltransferase activity, can be exploited for this purpose.[13]

Rationale and Advantages: This method leverages the aminolysis activity of certain esterases. The enzyme catalyzes the reaction between an amine and a carbonate donor (e.g., dibenzyl carbonate) to form the corresponding carbamate. The reaction proceeds in water, avoids harsh reagents, and can produce high yields of protected amines, such as those with Cbz (benzyloxycarbonyl) or Alloc (allyloxycarbonyl) groups.[13]

Protocol 4: Enzymatic Synthesis of Benzyl (4-fluorophenyl)carbamate [13]

  • Reagent Preparation: In a reaction vessel, prepare a solution of 4-fluoroaniline (50 mM) and dibenzyl carbonate (200 mM) in 100 mM sodium phosphate buffer (pH 8.0).

  • Enzyme Addition: Add the purified esterase from Pyrobaculum calidifontis (PestE) to the solution to a final concentration of 0.05 mg/mL.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for 24 hours.

  • Extraction: Extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer, concentrate it under vacuum, and purify the product by silica gel chromatography.

Table 3: PestE-Catalyzed Synthesis of Carbamates [13]

AmineCarbonate DonorIsolated Yield (%)
AnilineDibenzyl carbonate95
BenzylamineDiallyl carbonate99
(R)-1-PhenylethylamineDibenzyl carbonate98
DiethylamineDibenzyl carbonate85

Alternative & Sustainable Carbonyl Sources

Beyond CO and CO₂, other readily available and safer carbonylating agents are gaining traction.

Urea and Alcohols

Urea can serve as a non-toxic, solid source of carbonyl for carbamate synthesis when reacted with alcohols.[14][15][16] This transformation is often facilitated by heterogeneous catalysts, such as mixed metal oxides on a silica support, which allows for easy catalyst recovery and reuse.[14][15]

Protocol 5: Heterogeneously Catalyzed Synthesis of Methyl Carbamate from Urea [14]

  • Reactor Loading: In a glass-lined autoclave, place urea (1 g), methanol (13.5 mL), and the TiO₂/SiO₂ catalyst (0.1 g).

  • Reaction: Seal the autoclave and heat to 170 °C for 4-6 hours with stirring.

  • Ammonia Release: During the reaction, carefully vent the produced ammonia gas 2-3 times to drive the equilibrium towards the product.

  • Work-up: After cooling, the reaction mixture can be analyzed directly. The solid catalyst can be recovered by filtration for reuse.

Field Insights: The acidity and basicity of the solid catalyst are critical for its activity. The catalyst facilitates the alcoholysis of urea, likely proceeding through an isocyanate intermediate formed in situ. This method is scalable and has been shown to be robust over multiple catalyst reuse cycles.[14][16]

Conclusion

The synthesis of substituted carbamates has evolved significantly from its reliance on hazardous phosgene-based chemistry. Modern catalytic methods offer a diverse toolkit for chemists, enabling the construction of this vital functional group with greater efficiency, safety, and selectivity. Transition-metal catalysts provide powerful and versatile routes, while organocatalysis and biocatalysis present sustainable, metal-free alternatives. The increasing use of CO₂, urea, and carbonates as C1 feedstocks underscores the field's commitment to the principles of green chemistry. The protocols and insights provided herein serve as a foundation for researchers to explore and apply these advanced catalytic systems in their own synthetic endeavors.

References

  • Oxidative carbonylation. (n.d.). Grokipedia.
  • Proposed mechanism for carbamate oxidative carbonylation over NaI – Pd/C. (n.d.). ResearchGate.
  • Application Notes and Protocols for the Synthesis of Carbamates from Amines and Carbon Dioxide. (n.d.). Benchchem.
  • Mechanisms of Catalytic carbamate formation based on Eley–Rideal model. (n.d.). ResearchGate.
  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2019). PubMed.
  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. (2022). ACS Omega.
  • Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. (2021). Catalysis Science & Technology.
  • A Novel Catalytic Synthesis of Carbamates by Oxidative Alkoxycarbonylation of Amines in the Presence of Palladium and Iodide. (n.d.). RSC Publishing.
  • Efficient preparation of carbamates by Rh-catalysed oxidative carbonylation. (2016). RSC Publishing.
  • A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2. (2017). PubMed.
  • Direct Catalytic Synthesis of N‐Arylcarbamates from CO2, Anilines and Alcohols. (n.d.). ResearchGate.
  • Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. (2018). MDPI.
  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023). ACS Omega.
  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023). PMC.
  • Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. (2025). ResearchGate.
  • Efficient Preparation of Carbamates by Rh-Catalysed Oxidative Carbonylation. (n.d.). Self-Archived PDF.
  • N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. (n.d.). Green Chemistry.
  • N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. (2025). ResearchGate.

Sources

Ethyl [(but-2-en-1-yl)oxy]carbamate in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl [(but-2-en-1-yl)oxy]carbamate in Heterocyclic Synthesis

Executive Summary

Ethyl [(but-2-en-1-yl)oxy]carbamate (CAS: Generic class O-alkenyl hydroxamates) represents a pivotal "tethered" substrate in the synthesis of oxygen-nitrogen heterocycles. Its structural core—an electron-rich alkene linked via an oxygen atom to a carbamate nitrogen—serves as an ideal scaffold for intramolecular oxyamination and aminohydroxylation .

This guide details the use of this specific crotyl-ether derivative to access functionalized isoxazolidines (5-membered rings) and 1,2-oxazinanes (6-membered rings). These heterocycles are critical pharmacophores found in nucleoside antibiotics (e.g., Cycloserine derivatives) and glycosidase inhibitors.

Key Applications:

  • Stereoselective Iodocyclization: Access to 3,4-disubstituted isoxazolidines.

  • Metal-Catalyzed Aza-Wacker Cyclization: Oxidative cyclization to isoxazolines.

  • Nitrenium Ion Cascades: Iodine(III)-mediated ring formation.

Structural Analysis & Reactivity Profile

The molecule consists of three reactive domains that dictate its utility in synthesis:

  • The Nucleophilic Nitrogen (

    
    ):  Under basic conditions, the carbamate nitrogen becomes a nucleophile. In oxidative conditions, it can generate a nitrogen-centered radical or nitrenium ion.
    
  • The O-Tether: The oxygen atom acts as a conformational anchor, favoring 5-exo-trig cyclization over 6-endo-trig pathways due to the Thorpe-Ingold effect and geometric constraints.

  • The Crotyl Tail (But-2-en-1-yl): The internal alkene provides two pro-chiral centers. The geometry of this alkene (

    
     vs. 
    
    
    
    ) dictates the diastereoselectivity of the cyclization.

Reactivity Substrate Ethyl [(but-2-en-1-yl)oxy]carbamate (EtO2C-NH-O-CH2-CH=CH-Me) Iodo Pathway A: Electrophilic Iodocyclization (I2 / Base) Substrate->Iodo Activation of Alkene Pd Pathway B: Pd(II) Catalysis (Aza-Wacker) Substrate->Pd Olefin Coordination Radical Pathway C: N-Centered Radical (Photoredox/Fe) Substrate->Radical N-H Homolysis Isox 4-Iodoisoxazolidines (High Diastereocontrol) Iodo->Isox Oxaz Isoxazolines (Oxidative) Pd->Oxaz

Figure 1: Divergent reaction pathways for Ethyl [(but-2-en-1-yl)oxy]carbamate based on activation mode.

Protocol A: Diastereoselective Iodocyclization

This is the "Gold Standard" method for this substrate. It utilizes the alkene's nucleophilicity toward an electrophilic iodine source, triggering an intramolecular attack by the carbamate nitrogen.

Mechanism: The reaction proceeds via the formation of an iodonium ion intermediate on the butenyl chain. The carbamate nitrogen (made nucleophilic by the base) attacks the activated alkene in a 5-exo-trig fashion, forming the isoxazolidine ring. The relative stereochemistry (cis/trans) is transferred from the alkene geometry to the ring system.

Materials:
  • Substrate: Ethyl [(but-2-en-1-yl)oxy]carbamate (1.0 equiv)

  • Iodine Source: Iodine (

    
    ) (2.0 equiv) or N-Iodosuccinimide (NIS).
    
  • Base: Sodium Bicarbonate (

    
    ) (3.0 equiv) or 
    
    
    
    .
  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    .
  • Quench: Saturated

    
     (aq).
    
Step-by-Step Procedure:
  • Preparation: Dissolve Ethyl [(but-2-en-1-yl)oxy]carbamate (1.0 mmol) in MeCN (10 mL) in a round-bottom flask wrapped in aluminum foil (to protect from light).

  • Base Addition: Add solid

    
     (3.0 mmol) to the stirring solution at 0°C.
    
  • Cyclization: Add

    
     (2.0 mmol) portion-wise over 10 minutes. The solution will turn dark brown.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (the starting material is less polar than the cyclic product).

  • Quench: Pour the reaction mixture into a separatory funnel containing sat.

    
     (20 mL) and Ethyl Acetate (30 mL). Shake vigorously until the iodine color disappears (solution becomes clear/yellow).
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: Formation of ethyl 4-iodo-5-methylisoxazolidine-2-carboxylate .

  • Yield: 75–90%

  • Stereochemistry: If the starting alkene is (

    
    )-crotyl, the major diastereomer typically exhibits a trans relationship between the C4-iodo and C5-methyl groups due to the anti-addition mechanism.
    

Protocol B: Palladium(II)-Catalyzed Aza-Wacker Cyclization

For applications requiring the retention of unsaturation or oxidative functionalization, Pd(II) catalysis is preferred. This pathway avoids iodine incorporation, yielding an isoxazoline or an allylic amine derivative.

Materials:
  • Catalyst:

    
     (5-10 mol%)
    
  • Oxidant: Benzoquinone (BQ) (2.0 equiv) or

    
     (1 atm) with catalytic CuCl.
    
  • Solvent: THF or Toluene.

Step-by-Step Procedure:
  • Charge: In a flame-dried Schlenk tube, combine

    
     (0.05 mmol) and Benzoquinone (2.0 mmol).
    
  • Solvation: Add dry THF (5 mL) and stir for 5 minutes.

  • Substrate Addition: Add Ethyl [(but-2-en-1-yl)oxy]carbamate (1.0 mmol) dropwise.

  • Heating: Heat the mixture to 60°C for 12 hours under an inert atmosphere (Argon).

  • Filtration: Cool to RT and filter through a pad of Celite to remove Pd black.

  • Analysis: Concentrate and analyze via

    
     NMR.
    

Note: This reaction is sensitive to the electronic nature of the nitrogen. The electron-withdrawing ethoxycarbonyl group may require a more active catalyst system (e.g.,


) compared to simple amines.

Comparative Data: Cyclization Methodologies

ParameterIodocyclization (Protocol A)Pd-Catalyzed (Protocol B)Radical Cyclization (Fe/Photo)
Primary Product 4-IodoisoxazolidineIsoxazolidine / IsoxazolineIsoxazolidine
Mechanism Electrophilic Anti-AdditionSyn-Aminopalladation5-Exo Radical Cyclization
Stereocontrol High (Substrate Controlled)ModerateLow to Moderate
Reagent Cost Low (

, Base)
High (Pd catalyst)Low (Fe salts)
Scalability Excellent (>10g)Moderate (<1g)Good

Synthesis of the Starting Material

To ensure self-sufficiency, the synthesis of the title compound from commodity chemicals is described below.

Reaction:



Protocol:

  • Dissolve N-hydroxyurethane (Ethyl N-hydroxycarbamate) (1.0 equiv) in DMF.

  • Add Potassium Carbonate (

    
    ) (1.2 equiv).
    
  • Add Crotyl Bromide (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 16 hours.

  • Dilute with water and extract with

    
    . The O-alkylation is generally favored over N-alkylation due to the "alpha-effect" and the protection of the nitrogen by the carbamate.
    

Troubleshooting & Critical Parameters

  • Regioselectivity (N vs O Alkylation): When synthesizing the starting material, if N-alkylation is observed (forming the nitrone precursor), ensure the reaction temperature is kept low (0°C) during addition. Use a non-polar solvent like ether/DCM biphasic system if DMF yields mixtures.

  • Cyclization Failure: In Protocol A, if no cyclization occurs, the nitrogen proton may not be acidic enough. Switch to a stronger base like

    
     or 
    
    
    
    (caution: this may lead to elimination). Alternatively, use a more electrophilic iodine source like
    
    
    (Iodine Monochloride).
  • Moisture Sensitivity: While Iodocyclization is robust, the Pd-catalyzed route (Protocol B) requires strictly anhydrous conditions to prevent Wacker-oxidation of the alkene (forming the ketone) instead of cyclization.

References

  • Iodocyclization of O-Homoallyl Hydroxamates

    • Title: "Switchable Regioselective 7-endo or 6-exo Iodocyclization of O-Homoallyl Benzimid
    • Source:Journal of Organic Chemistry, 2023.[1][2]

    • URL:[Link]

  • General Synthesis of Isoxazolidines

    • Title: "Synthesis of Isoxazolidines - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Intramolecular Oxamidation

    • Title: "Intramolecular Oxamidation of Unsaturated O-Alkyl Hydroxamates: A Remarkably Versatile Entry to Hydroxy Lactams"[3]

    • Source:Journal of the American Chemical Society (via NCBI).
    • URL:[Link]

  • Oxidative Functionalization

    • Title: "Gold-Catalyzed Heterocyclization of β-Alkynyl Hydroxamic Acids" (Mechanistic parallel).
    • Source:Pure and Applied Chemistry.
    • URL:[Link]

Sources

Application Note: Strategic Utilization of Ethyl [(but-2-en-1-yl)oxy]carbamate in Pharmacophore Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, Ethyl [(but-2-en-1-yl)oxy]carbamate (also known as N-crotyloxyurethane) serves as a critical "bifunctional linchpin." It functions primarily as a stable, storable precursor for


-crotyl hydroxylamine , a volatile and unstable nucleophile essential for synthesizing oxime ether pharmacophores (found in antidepressants like Fluvoxamine and various kinase inhibitors).

Beyond its role as a masking group, this scaffold offers unique reactivity for [3,3]-sigmatropic rearrangements , enabling the stereoselective construction of vicinal amino alcohols. This guide provides validated protocols for the synthesis, handling, and application of this molecule, moving beyond standard literature to address the practical nuances of scale-up and safety in a drug discovery setting.

Chemical Profile & Safety Architecture

Compound: Ethyl [(but-2-en-1-yl)oxy]carbamate Structure:


CAS Registry Number:  (Analogous to 16626-62-7 for the hydroxy-urethane parent; specific crotyl derivative often synthesized in situ)[1]
Physicochemical Properties (Estimated)
PropertyValueContext
Molecular Weight 159.18 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Design).
LogP ~1.2Lipophilic enough for organic extraction; moderate solubility in water.
Boiling Point >200°C (dec.)Warning: Do not distill to dryness. N-O compounds possess explosion hazards.
pKa (NH) ~8.5 - 9.5Acidic proton allows for further N-alkylation or base-mediated rearrangements.[1]
Safety & Handling (Critical)
  • Explosion Hazard: Compounds containing N-O bonds can be energetic.[2] Never distill residues containing this carbamate to total dryness. Use falling film evaporation or high-vacuum rotary evaporation at temperatures <40°C.

  • Toxicity: While N-alkoxy carbamates are generally less toxic than their N-alkyl analogs (acetylcholinesterase inhibitors), they should be treated as potential mutagens due to the alkylating capability of the crotyl group.

  • Lachrymator Precursors: The synthesis involves crotyl bromide/chloride, which are potent lachrymators. All operations must occur in a fume hood.

Strategic Rationale: Why Use This Scaffold?

Direct use of


-substituted hydroxylamines (

) is plagued by three issues:
  • Volatility: Low molecular weight hydroxylamines are difficult to isolate.

  • Oxidation Sensitivity: Free amines oxidize rapidly to oximes or nitrones.

  • Nucleophilic Ambiguity: Free hydroxylamines have two nucleophilic sites (N and O).

The Carbamate Solution: Ethyl [(but-2-en-1-yl)oxy]carbamate locks the nitrogen reactivity and masks the volatility. It allows the chemist to install the "crotyl-oxy" moiety onto a scaffold and then "unmask" the reactive amine only when needed, or use the carbamate itself as a directing group for C-H activation.

Visualizing the Workflow

The following diagram illustrates the central role of this molecule in divergent synthesis.

G Start Ethyl N-hydroxycarbamate Target Ethyl [(but-2-en-1-yl)oxy]carbamate (The Scaffold) Start->Target Alkylation (90% Yield) Reagent Crotyl Bromide + Base Reagent->Target Path1 Acidic Deprotection (HCl/Dioxane) Target->Path1 Hydrolysis Path2 [3,3]-Sigmatropic Rearrangement Target->Path2 Thermal/Lewis Acid Product1 O-Crotyl Hydroxylamine (Oxime Ether Precursor) Path1->Product1 Product2 Vicinal Amino Alcohol Derivatives Path2->Product2

Figure 1: Divergent synthetic utility of the N-alkoxy carbamate scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl [(but-2-en-1-yl)oxy]carbamate

Objective: Scale-able synthesis of the protected linker.

Reagents:

  • Ethyl

    
    -hydroxycarbamate (1.0 equiv)
    
  • Crotyl bromide (1.1 equiv) [Warning: Lachrymator]

  • Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend Ethyl

    
    -hydroxycarbamate (10 mmol, 1.05 g) and 
    
    
    
    (15 mmol, 2.07 g) in anhydrous ACN (30 mL).
  • Addition: Cool the mixture to 0°C. Add Crotyl bromide (11 mmol) dropwise via syringe over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition to prevent

    
    -dialkylation.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (30% EtOAc/Hexane). Stain with

      
      . The starting material (hydroxamic acid) stains brown; product is less polar.
      
  • Workup: Filter off the solid salts (

    
    , excess carbonate). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

    
    , filter, and concentrate.
    
  • Yield: Expect a colorless oil (Yield: 85–92%).

    • Validation:

      
       NMR should show the characteristic carbamate ethyl quartet (~4.2 ppm) and the crotyl alkene signals (5.6–5.9 ppm).
      
Protocol B: "On-Demand" Generation of -Crotyl Hydroxylamine

Objective: Unmasking the nucleophile for immediate use.

Reagents:

  • Ethyl [(but-2-en-1-yl)oxy]carbamate (from Protocol A)

  • Potassium Hydroxide (KOH, 40% aq) or HCl (4M in Dioxane)

  • Target Electrophile (e.g., an aldehyde for oxime formation)

Method (Alkaline Hydrolysis - Preferred for One-Pot Chemistry):

  • Dissolve the carbamate (5 mmol) in Ethanol (10 mL).

  • Add KOH (40% aq, 3 equiv). Reflux at 80°C for 2 hours.

    • Note: Decarboxylation occurs spontaneously upon hydrolysis of the ester.

  • Extraction: Cool to room temperature. Extract with

    
     (3 x 15 mL).
    
    • Critical Step: Do not concentrate the ether layer to dryness if storing. The free amine is unstable. Use the ethereal solution directly in the next step.

  • Quantification: Titrate a small aliquot to determine concentration, or assume 70% conversion for subsequent stoichiometry.

Application Case Study: Synthesis of Novel Oxime Ethers

This protocol demonstrates the primary medicinal chemistry application: synthesizing oxime ether pharmacophores (analogous to the antidepressant Fluvoxamine) using the scaffold.

Reaction:



Procedure:

  • Take the ethereal solution of

    
    -crotyl hydroxylamine  generated in Protocol B.
    
  • Add 1.0 equiv of the desired Aryl Aldehyde (e.g., 4-trifluoromethylbenzaldehyde).

  • Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv).

  • Stir at Room Temperature for 2 hours. Add

    
     to sequester water and drive the equilibrium.
    
  • Purification: Filter and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

  • Result: Stable Oxime Ether. The crotyl group is now available for further diversification (e.g., ozonolysis to an aldehyde, or cross-metathesis).

Advanced Mechanism: The [3,3]-Sigmatropic Rearrangement[3]

For researchers focusing on chiral amine synthesis , this molecule can undergo a rearrangement similar to the Ichikawa or Overman processes.

Mechanism: Under Lewis Acid catalysis (e.g.,


 or 

), the N-alkoxy carbamate can be activated (often requiring conversion to an imidate first) to undergo a [3,3]-shift. This transfers the oxygen chirality to the carbon backbone, creating a vicinal amino-alcohol motif protected as an oxazolidinone.

Mechanism Step1 N-Alkoxy Carbamate Step2 Pd(II) Coordination (Alkene Activation) Step1->Step2 Step3 [3,3]-Sigmatropic Transition State Step2->Step3 Heat/Catalyst Step4 Oxazolidinone (Chiral Amine Precursor) Step3->Step4 Rearrangement

Figure 2: Mechanistic pathway for the Pd(II)-catalyzed rearrangement.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Alkylation) N,O-dialkylation occurring.Ensure temperature is <5°C during addition. Use strictly 1.05 equiv of base.
Product Decomposition Acidic hydrolysis during workup.Use neutral washes. Store product over solid

pellets if necessary.
No Reaction (Oxime) pH is too low (amine protonated).Buffer the reaction with Pyridine or NaOAc to keep the amine nucleophilic.
NMR Signals Broad Rotamers of the carbamate.Run NMR at 50°C (DMSO-

) to coalesce rotamer peaks.

References

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006).[3] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.

  • Kikushima, K., et al. (2022).[4] Synthesis of Hydroxylamines via Electrophilic Amination. Synthesis, 54, 5191-5202.[4]

  • Organic Chemistry Portal. (2023). Synthesis of Hydroxylamines and Oxime Ethers.[3]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

  • Overman, L. E. (1976). Mercury(II)- and palladium(II)-catalyzed [3,3]-sigmatropic rearrangements of allylic trichloroacetimidates.[1] Journal of the American Chemical Society, 98(10), 2901–2910. (Foundational context for allylic rearrangements).

Sources

Troubleshooting & Optimization

Side reactions and byproduct formation in Ethyl [(but-2-en-1-yl)oxy]carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Side Reactions & Byproduct Formation Ticket ID: CHEM-SUP-2024-CROTYL Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

Target Molecule: Ethyl [(but-2-en-1-yl)oxy]carbamate Common Name: O-Crotyl-N-hydroxyurethane Core Chemistry: Alkylation of Ethyl N-hydroxycarbamate with Crotyl Bromide.

This synthesis is deceptively simple. While it appears to be a standard nucleophilic substitution, it is plagued by the Ambident Nucleophile Paradox and Allylic Ambiguity . You are reacting an ambident nucleophile (N-hydroxycarbamate) with an ambident electrophile (crotyl bromide).

The primary challenges you will face are:

  • Chemoselectivity: Competition between O-alkylation (desired) and N-alkylation.

  • Regioselectivity: Competition between

    
     (linear) and 
    
    
    
    (branched) attack.
  • Stereochemical Integrity:

    
     isomerization of the crotyl moiety.
    

Diagnostic Pathways (Visualized)

The following diagram maps the kinetic and thermodynamic landscape of your reaction mixture. Use this to identify which impurity corresponds to your analytical data.

ReactionPathways Reactants Ethyl N-hydroxycarbamate + Crotyl Bromide Base Base (K2CO3/NaH) Reactants->Base Anion Ambident Anion [N-O- <-> N=O] Base->Anion Deprotonation Target TARGET (O-Linear) Ethyl [(but-2-en-1-yl)oxy]carbamate Anion->Target O-Attack (alpha) SN2 (Major) Branched BYPRODUCT A (O-Branched) (1-methylprop-2-en-1-yl)oxy isomer Anion->Branched O-Attack (gamma) SN2' (Minor) N_Alkyl BYPRODUCT B (N-Alkyl) N-crotyl-N-hydroxycarbamate (Nitrone precursor) Anion->N_Alkyl N-Attack Solvent Dependent Dialkyl BYPRODUCT C N,O-Dicrotyl species Target->Dialkyl Over-alkylation (Excess Base/Halide) N_Alkyl->Dialkyl Over-alkylation

Figure 1: Reaction landscape showing the competition between O-alkylation (linear vs. branched) and N-alkylation.

Troubleshooting Guide (FAQ Format)

Issue 1: "My NMR shows a significant impurity with a terminal alkene signal."

Diagnosis: You have formed the Branched Isomer via


 attack.
  • Mechanism: The crotyl cation (or the transition state) has positive charge character delocalized at both the

    
     and 
    
    
    
    positions. Steric hindrance or tight ion pairing can force the incoming nucleophile to attack the
    
    
    -carbon (the methyl-substituted end), resulting in a terminal alkene (
    
    
    ).
  • Corrective Action:

    • Switch Solvents: Move from polar protic (EtOH) to polar aprotic (DMF, DMSO, or Acetonitrile). Solvation of the anion in polar aprotic solvents generally increases the nucleophilicity of the oxygen atom and favors the unhindered

      
       attack (linear).
      
    • Lower Temperature:

      
       pathways often have higher activation energies. Conduct the reaction at 
      
      
      
      to RT; avoid reflux.
Issue 2: "The product yield is low, and I see a new spot that stains strongly with KMnO4 but is not the product."

Diagnosis: N-Alkylation has occurred.[1][2][3][4][5][6]

  • Mechanism: The N-hydroxycarbamate anion is ambident. While O-alkylation is generally favored due to the "alpha-effect" and electronegativity, the Nitrogen atom remains nucleophilic.[7]

  • Corrective Action:

    • Base Selection (HSAB Theory): Use a "harder" base cation to associate with the oxygen, or strictly control stoichiometry. However, the most effective fix is often changing the base to Sodium Hydride (NaH) in THF or DMF. The "naked" anion formed by NaH often reacts more cleanly at the Oxygen than the K2CO3/Acetone system.

    • Alternative Route: If N-alkylation persists >15%, switch to the Mitsunobu Protocol (see Section 5).

Issue 3: "I cannot separate the cis/trans isomers."

Diagnosis: Starting Material Purity.

  • Root Cause: Commercial Crotyl Bromide is typically sold as an 85% technical grade mixture of E (trans) and Z (cis) isomers. The reaction preserves the double bond geometry in direct

    
     substitutions.
    
  • Corrective Action:

    • You cannot easily separate these post-reaction without high-performance prep-HPLC.

    • Prevention: If stereopurity is critical for biological assays, you must start with stereochemically pure Crotyl Alcohol and use the Mitsunobu reaction (Protocol B), or purify the crotyl bromide via fractional distillation (difficult due to close boiling points) prior to use.

Data & Specifications

Table 1: Byproduct Identification Matrix

ByproductNMR Signature (Diagnostic)Formation CausePrevention Strategy
Branched Isomer (

)
Multiplet

ppm (terminal alkene protons), Doublet

ppm (methyl)
Steric hindrance, high temp, tight ion pairs.Use DMF/THF; Lower Temp (

).
N-Alkylated Shift in carbamate

(loss of signal), different

shift adjacent to N.
Soft electrophiles, solvent stabilizing N-attack.Use NaH/THF; Switch to Mitsunobu.
N,O-Dialkylated Loss of

signal; Integration shows 2x crotyl groups.
Excess base/halide; High temp.Strict 1.05 eq. Base/Halide limit.
Butadiene Gas evolution; loss of mass balance.E2 Elimination (Base attacks proton on halide).Avoid bulky bases (e.g., t-BuOK); Keep temp low.

Validated Experimental Protocols

Protocol A: Standard Alkylation (Scale-Up Friendly)

Best for: General synthesis where minor branched impurities are acceptable.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Solvation: Dissolve Ethyl N-hydroxycarbamate (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , anhydrous, 1.2 eq) in one portion. Stir at RT for 30 min.[8]
    
    • Note: The suspension may thicken.

  • Addition: Add Crotyl Bromide (1.05 eq) dropwise via syringe over 10 minutes.

    • Critical: Do not add excess halide. Excess leads to N,O-dialkylation.

  • Reaction: Stir at

    
     for 4-6 hours. Monitor by TLC (Stain: 
    
    
    
    for starting material,
    
    
    for product).
  • Workup: Filter off solids. Concentrate filtrate. Redissolve in EtOAc, wash with water (2x) and Brine. Dry over

    
    .
    
  • Purification: Flash Column Chromatography (Hexanes:EtOAc 9:1

    
     4:1).
    
    • Target: Clear oil.

Protocol B: Mitsunobu Reaction (High Regio- & Stereocontrol)

Best for: High purity requirements, specifically avoiding branched isomers.

  • Setup: Flame-dry flask under

    
    .
    
  • Reactants: Combine Ethyl N-hydroxycarbamate (1.0 eq), Triphenylphosphine (

    
    , 1.1 eq), and (E)-Crotyl Alcohol  (1.0 eq) in anhydrous THF  (0.1 M).
    
  • Addition: Cool to

    
    . Add DIAD  (Diisopropyl azodicarboxylate, 1.1 eq) dropwise over 20 mins.
    
    • Why: This activates the alcohol oxygen, making it a leaving group, and ensures exclusive O-alkylation via the phosphorus intermediate.

  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Concentrate. Triturate with cold

    
    /Hexanes to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter.
  • Purification: Column chromatography is required to remove hydrazine byproducts.

References & Authority

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006).[2][3] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. Link

    • Context: Establishes the definitive protocol for O-alkylation of N-hydroxycarbamates using mesylates/halides and Mitsunobu conditions.

  • Fuller, A. T., & King, H. (1947). 258. Chemotherapeutic agents of the sulphone type. Part III. Effect of homologation on the antibacterial activity of p-methylsulphonylbenzamidine and p-methylsulphonylbenzylamine. Journal of the Chemical Society (Resumed), 963-969. Link

    • Context: Foundational text on the synthesis and stability of N-alkoxycarbamates.

  • Miyabe, H., Yoshida, K., Yamauchi, M., & Takemoto, Y. (2005).[2] Synthesis of Hydroxylamines by Transition-Metal-Catalyzed Allylic Substitution. The Journal of Organic Chemistry, 70(6), 2148–2153. Link

    • Context: Provides advanced methods for controlling linear vs. branched regioselectivity in allylic substitutions of hydroxylamines.

  • Bauer, L., & Exner, O. (1974). The Chemistry of Hydroxamic Acids and N-Hydroxyimides. Angewandte Chemie International Edition, 13(6), 376-384. Link

    • Context: Comprehensive review of the ambident nucleophilicity of hydroxamic acid derivatives.

Disclaimer: This guide is intended for qualified research personnel. Standard laboratory safety protocols for handling alkylating agents and flammable solvents must be observed.

Sources

Optimizing reaction conditions for carbamate formation with but-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CROTYL-001 Subject: Optimization of Reaction Conditions for Carbamate Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview & Strategy

Welcome to the technical support center. You are working with but-2-en-1-ol (crotyl alcohol) , a nucleophilic allylic alcohol.

The Core Challenge: While primary alcohols are generally good nucleophiles, allylic systems present unique risks:

  • Isomerization: The double bond geometry (E vs Z) can scramble under acidic conditions or high thermal stress.

  • Side Reactions: Allylic alcohols are prone to

    
     substitution or elimination if leaving groups are generated.
    
  • Moisture Sensitivity: The most common failure mode in carbamate synthesis is not the alcohol, but the competition between the alcohol and adventitious water for the electrophile.

We provide three validated workflows below. Choose the one that matches your available reagents and safety constraints.

Validated Workflows

Method A: The Isocyanate Route (Standard)

Best for: High yields, atom economy, available isocyanates.

Reagents: But-2-en-1-ol + Isocyanate (


)
Catalyst:  Dibutyltin Dilaurate (DBTL) [Standard] or Zirconium(IV) [Green Alternative]
Protocol:
  • Preparation: Flame-dry a 2-neck round bottom flask under

    
     flow.
    
  • Solvent: Dissolve Isocyanate (1.0 equiv) in anhydrous DCM or Toluene (0.2 M).

  • Catalyst: Add DBTL (1–5 mol%).

    • Note: If avoiding organotins, substitute with

      
       (5 mol%) and 2-hydroxypyridine (10 mol%) [1].
      
  • Addition: Add But-2-en-1-ol (1.1 equiv) dropwise at 0°C.

    • Why? Allylic alcohols are less sterically hindered than secondary alcohols but controlling the exotherm prevents polymerization of the isocyanate.

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC/IR (disappearance of NCO peak at ~2270

    
    ).
    
Method B: The CDI Route (Non-Isocyanate)

Best for: Avoiding toxic isocyanates, or when the amine is the available starting material.

Reagents: But-2-en-1-ol + 1,1'-Carbonyldiimidazole (CDI) + Amine (


)
Protocol:
  • Activation: Dissolve CDI (1.1 equiv) in anhydrous THF or DCM.

  • Alcohol Addition: Add But-2-en-1-ol (1.0 equiv) slowly at 0°C. Stir for 1–2 hours at RT.

    • Checkpoint: Ensure full conversion to the imidazole-carboxylate intermediate before adding amine to avoid symmetric urea formation.

  • Amine Addition: Add the amine (1.0–1.2 equiv). If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA or DIPEA.

  • Completion: Stir overnight. The driving force is the release of imidazole and

    
    .
    

Mechanism & Logic Visualization

The following diagrams illustrate the decision logic and the catalytic cycle for Method A.

CarbamateLogic Start Start: But-2-en-1-ol Isocyanate Isocyanate Available? Start->Isocyanate MethodA Method A: Isocyanate Addition (High Atom Economy) Isocyanate->MethodA Yes MethodB Method B: CDI Activation (Avoids Isocyanates) Isocyanate->MethodB No (Use Amine) Toxicity Strict Toxicity Limits? DBTL DBTL (Standard) Toxicity->DBTL No Zr Zr(IV) (Green/Pharma) Toxicity->Zr Yes (No Tin) MethodA->Toxicity Sequential Addition\n(Alcohol then Amine) Sequential Addition (Alcohol then Amine) MethodB->Sequential Addition\n(Alcohol then Amine) Catalyst Select Catalyst

Figure 1: Decision matrix for selecting the optimal carbamoylation pathway.

DBTL_Mechanism Step1 Sn(IV) coordinates Isocyanate (Activates Carbon) Step2 Alcohol coordinates Sn(IV) (Increases Nucleophilicity) Step1->Step2 Step3 Ternary Complex Formation Step2->Step3 Step4 Intramolecular Transfer (Carbamate Formed) Step3->Step4 Step4->Step1 Catalyst Regeneration

Figure 2: Simplified catalytic cycle of DBTL-mediated carbamate formation [2].

Troubleshooting & FAQs

Issue: White Precipitate Formation

Q: The reaction mixture turned cloudy and a white solid precipitated. The yield is low. A: This is the classic signature of moisture contamination .[1]

  • Cause: Water reacts with isocyanate to form carbamic acid, which decarboxylates to an amine.[1][2] This amine reacts with remaining isocyanate to form a symmetric Urea (insoluble white solid).

  • Fix:

    • Check solvent water content (Karl Fischer titration).[1] It must be <50 ppm.

    • Ensure the flask is flame-dried.

    • Increase isocyanate equivalents (1.2–1.5 equiv) to "sacrifice" some to the moisture, though purification becomes harder.

Issue: New Spot on TLC (Not Product)

Q: I see a spot running just above my product. A: This is likely an Allophanate .

  • Cause: Reaction temperature too high or reaction time too long. The formed carbamate acts as a nucleophile and attacks a second molecule of isocyanate.

  • Fix:

    • Keep temperature <40°C.

    • Stop the reaction immediately upon consumption of the alcohol.

    • Avoid large excesses of isocyanate.

Issue: Isomerization of But-2-en-1-ol

Q: My NMR shows a mixture of cis/trans isomers, but I started with pure trans. A: Allylic alcohols are sensitive to acid-catalyzed isomerization.

  • Cause: If using DBTL, it is a Lewis Acid. Prolonged exposure or high heat can facilitate thermodynamic equilibration.

  • Fix:

    • Switch to the CDI method (Method B), which operates under neutral/mildly basic conditions.

    • If using Method A, switch to a milder catalyst like DMAP (though slower) or reduce catalyst loading.

Data & Optimization Table

ParameterRecommended RangeEffect of Deviation
Stoichiometry 1.1 equiv Alcohol : 1.0 equiv IsocyanateExcess Isocyanate: Allophanate formation.Excess Alcohol: Difficult separation.
Temperature 0°C

25°C
>50°C: Allophanates, Biurets, and Polymerization.<0°C: Reaction stalls (kinetics).
Concentration 0.1 M – 0.5 MToo Conc: Exotherm risks (safety).Too Dilute: Slow kinetics, moisture competition wins.
Solvent DCM, Toluene, THF (Anhydrous)Protic Solvents (MeOH/EtOH): KILL the reaction (reacts with isocyanate).DMF: Hard to remove, often wet.

References

  • Han, C., & Porco, J. A. (2007).[3] Zirconium(IV)-Catalyzed Exchange Processes: Synthesis of Carbamates and Ureas. Organic Letters , 9(8), 1517–1520. Link

  • Wicks, D. A., & Wicks, Z. W. (1999). Blocked isocyanates III: Part A. Mechanisms and chemistry. Progress in Organic Coatings , 36(3), 148-172. Link

  • BenchChem Technical Support. Isocyanate Reaction Troubleshooting: Urea and Allophanate Formation. Link

  • Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology, Part I. Chemistry. Interscience Publishers.

Sources

Troubleshooting low conversion rates in the synthesis of Ethyl [(but-2-en-1-yl)oxy]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Selectivity Issues Target Molecule: Ethyl [(but-2-en-1-yl)oxy]carbamate CAS Registry Number: (Analogous structures often referenced in hydroxamic acid literature) Primary Application: Precursor for [3,3]-sigmatropic rearrangements; intermediate in amine synthesis.

Diagnostic Overview

Welcome to the Technical Support interface for


-alkoxycarbamate synthesis. You are likely encountering issues with the 

-alkylation of Ethyl

-hydroxycarbamate
using a crotyl halide. This transformation is chemically deceptive; while it appears to be a simple

reaction, the ambident nucleophilicity of the

-hydroxycarbamate moiety often leads to stalled conversion or complex product mixtures (

- vs.

-alkylation).
Troubleshooting Logic Flow

Use the following decision tree to diagnose your specific failure mode.

TroubleshootingFlow Start Issue: Low Conversion / Yield CheckReagent 1. Check Electrophile (Crotyl Bromide) Start->CheckReagent CheckBase 2. Evaluate Base/Solvent System CheckReagent->CheckBase Reagent OK Action_Distill Action: Distill Crotyl Bromide (Remove HBr/Isomers) CheckReagent->Action_Distill Dark/Fuming? CheckSelectivity 3. Analyze Selectivity (N- vs O-alkylation) CheckBase->CheckSelectivity Reaction Stalled Action_BaseSwitch Action: Switch Base (NaH vs K2CO3) CheckBase->Action_BaseSwitch Precipitate formed? Action_Mitsunobu Action: Switch to Mitsunobu Protocol CheckSelectivity->Action_Mitsunobu High N-alkyl byproduct

Figure 1: Diagnostic logic flow for identifying the root cause of synthetic failure.

Technical Deep Dive & FAQs

Issue 1: The Ambident Nucleophile (N- vs. O-Selectivity)

User Question: "I am seeing a new spot on TLC that isn't my product, and my isolated yield is stuck at 40%. Is this the N-alkylated byproduct?"

Technical Insight: Ethyl


-hydroxycarbamate (

) is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized between the nitrogen and the oxygen.
  • Kinetic Control: Often favors

    
    -alkylation due to the "alpha-effect" and the higher electronegativity of oxygen, but this depends heavily on the "hardness" of the electrophile.
    
  • Thermodynamic Control: Can favor

    
    -alkylation (formation of the nitrone-like or 
    
    
    
    -substituted carbamate structure).

Corrective Action:

  • Solvent Selection: Switch to Acetone or Acetonitrile if using mild bases (

    
    ). Polar aprotic solvents like DMF can sometimes enhance 
    
    
    
    -alkylation rates by stripping the cation away too effectively, leaving the "naked" anion to react at the more nucleophilic nitrogen center in certain transition states. However, for hydroxamic acids, DMF is often required for solubility.
  • Base Choice:

    • Recommendation: Use Potassium Carbonate (

      
      )  (3.0 equiv) in Acetone/DMF mixtures. This provides a "buffered" deprotonation that favors 
      
      
      
      -alkylation.
    • Avoid: Sodium Hydride (NaH) unless necessary.[1] While NaH drives deprotonation to completion, the high concentration of the high-energy anion can lead to bis-alkylation (both

      
       and 
      
      
      
      ) or elimination of the crotyl bromide.
Issue 2: Reagent Instability (Crotyl Bromide)

User Question: "My reaction turns dark brown immediately upon adding the crotyl bromide. Is this normal?"

Technical Insight: Commercial crotyl bromide (1-bromo-2-butene) is notoriously unstable. It undergoes:

  • Allylic Rearrangement: Equilibration between the linear (crotyl) and branched (

    
    -methyl allyl) forms.
    
  • Hydrolysis/Decomposition: Generates HBr, which is acidic.

  • Acid Quench: If your crotyl bromide contains free HBr, it will immediately neutralize your base (

    
     or NaH), stopping the deprotonation of the carbamate.
    

Corrective Action:

  • Mandatory Step: Pass the crotyl bromide through a short plug of basic alumina or wash with saturated

    
     and dry over 
    
    
    
    immediately before use.
  • Visualization: If the reagent is dark orange/brown, it is compromised.

Issue 3: Incomplete Conversion & Solubility

User Question: "NMR shows starting material remaining even after 24 hours. Adding more base doesn't help."

Technical Insight: The starting material, Ethyl


-hydroxycarbamate, is highly polar and can form strong hydrogen-bonded dimers.
  • The "Coating" Effect: In solid-liquid phase transfer reactions (e.g.,

    
     in Acetone), the inorganic salt can become coated with the byproduct (KBr), stalling the surface reaction.
    
  • Catalysis: The addition of a phase transfer catalyst (PTC) or iodide source is often required.

Corrective Action:

  • Add TBAI: Add 10 mol% Tetrabutylammonium iodide (TBAI). This generates the more reactive Crotyl-Iodide in situ and helps solubilize the carbonate base.

Validated Experimental Protocols

Below are two distinct routes. Route A is the standard alkylation (recommended). Route B is the Mitsunobu alternative if alkylation fails due to selectivity issues.

Route A: Base-Mediated O-Alkylation (Standard)

Best for: Scalability and cost-efficiency.

Reagents:

  • Ethyl

    
    -hydroxycarbamate (1.0 equiv)
    
  • 1-Bromo-2-butene (Crotyl bromide) (1.2 equiv) - Freshly filtered

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Finely powdered
    
  • TBAI (0.1 equiv)

  • Solvent: Acetone (0.2 M concentration)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask, dissolve Ethyl

    
    -hydroxycarbamate in anhydrous Acetone.
    
  • Deprotonation: Add powdered

    
    . Stir at Room Temperature (RT) for 30 minutes. The suspension should be white/off-white.
    
  • Addition: Add TBAI. Then, add Crotyl bromide dropwise via syringe over 10 minutes.

  • Reaction: Heat to mild reflux (

    
    ) for 12-16 hours.
    
    • Checkpoint: Monitor by TLC. Product usually has a higher

      
       than the hydroxamic acid.
      
  • Workup: Filter off the solid salts. Concentrate the filtrate. Redissolve in

    
     or EtOAc, wash with water (to remove unreacted 
    
    
    
    -hydroxy species), then brine. Dry (
    
    
    ) and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Route B: Mitsunobu Reaction (Alternative)

Best for: High regioselectivity (


-alkylation) when Route A yields mixtures.

Reagents:

  • Ethyl

    
    -hydroxycarbamate (1.0 equiv)
    
  • Crotyl Alcohol (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • DIAD or DEAD (1.1 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Setup: Dissolve Carbamate, Crotyl Alcohol, and

    
     in THF at 
    
    
    
    .
  • Addition: Add DIAD dropwise. Exothermic reaction - maintain temp <

    
    .
    
  • Reaction: Allow to warm to RT overnight.

  • Workup: Concentrate and triturate with Hexanes/Ether to precipitate

    
     (Triphenylphosphine oxide). Filter and purify the supernatant.
    

Reaction Mechanism & Pathway[2]

The following diagram illustrates the competition between the desired


-alkylation and the parasitic 

-alkylation/Bis-alkylation pathways.

ReactionPathway SM Ethyl N-hydroxycarbamate (EtO-CO-NH-OH) Anion Ambident Anion [N- ... O-] SM->Anion Base (K2CO3) Prod_O TARGET: O-Alkylation (Ethyl [(but-2-en-1-yl)oxy]carbamate) Anion->Prod_O Path A: O-Attack (Kinetic/Soft) Prod_N Byproduct: N-Alkylation (N-crotyl-N-hydroxy...) Anion->Prod_N Path B: N-Attack (Thermodynamic) Prod_Bis Byproduct: Bis-Alkylation (N,O-dicrotyl...) Prod_O->Prod_Bis Excess Base/RX Prod_N->Prod_Bis Excess Base/RX

Figure 2: Mechanistic pathway showing the divergence between the desired O-alkylation and competing side reactions.

Data Summary: Solvent & Base Effects[3][4][5]

ParameterConditionExpected OutcomeRisk Factor
Base

Recommended. Favors mono-O-alkylation.Slow kinetics if stirring is poor.
Base NaHHigh conversion, fast rates.High risk of bis-alkylation (

) and elimination.
Base

/ Pyridine
Poor conversion.Base not strong enough to fully deprotonate

~9-10.
Solvent AcetoneGood balance of solubility and rate.Requires reflux.
Solvent DMFHigh solubility, very fast rates.Difficult to remove; may promote

-alkylation.
Additive TBAICritical for solid-liquid systems (

).
None (mild).[2]

References

  • Preparation of N-alkoxycarbamates via Alkylation

    • Miyabe, H., et al. "Synthesis of N-alkoxycarbamates and their application." Journal of Organic Chemistry, 2005 , 70, 2148-2153.[3]

    • Context: Establishes the preference for -alkylation of hydroxamic acid derivatives using carbon
  • Mitsunobu Reaction for N-Hydroxy Derivatives

    • Maimone, T. J., & Buchwald, S. L.[3] "Pd-catalyzed O-arylation of ethyl acetohydroximate." Journal of the American Chemical Society, 2010 , 132, 9990-9991.[3]

    • Context: Discusses the reactivity of hydroximate equivalents and alternative coupling str
  • General Reactivity of Hydroxamic Acids

    • Leggio, A., et al. "Site Selectivity in the Synthesis of O-Methylated Hydroxamic Acids."[4] Journal of Organic Chemistry, 2001 .

    • Context: Detailed study on vs selectivity issues in alkyl
  • Synthesis of N-alkoxycarbamates from Chloroformates (Alternative Route)

    • Porzelle, A., et al. "Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates."[5] Synlett, 2009 , 798-802.[5]

    • Context: Describes the reverse route (solvolysis of bis-protected species)

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl [(but-2-en-1-yl)oxy]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the synthesis and scale-up of Ethyl [(but-2-en-1-yl)oxy]carbamate. We will delve into the underlying chemistry, provide detailed protocols, and address common challenges encountered during process development, moving from bench-scale to larger-scale production.

Section 1: Synthesis Strategy and Core Principles

The synthesis of Ethyl [(but-2-en-1-yl)oxy]carbamate is most effectively achieved via the O-alkylation of Ethyl N-hydroxycarbamate with but-2-en-1-ol (crotyl alcohol). Among various alkylation strategies, the Mitsunobu reaction stands out for its reliability and mild conditions, particularly for secondary alcohols, proceeding with a clean inversion of stereochemistry if a chiral center is present.[1][2]

The reaction involves the activation of the alcohol's hydroxyl group by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[3] This forms a highly reactive alkoxyphosphonium salt, which is then displaced by the nucleophile—in this case, the oxygen of Ethyl N-hydroxycarbamate—in an Sₙ2 fashion.

Reaction Scheme:

  • Reactants: But-2-en-1-ol, Ethyl N-hydroxycarbamate

  • Reagents: Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Products: Ethyl [(but-2-en-1-yl)oxy]carbamate, Triphenylphosphine oxide (TPPO), Diethyl hydrazodicarboxylate

The primary challenge in scaling up the Mitsunobu reaction lies not in the reaction itself, which is often high-yielding, but in managing reagent safety and the laborious removal of stoichiometric byproducts, namely triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.[4]

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: - But-2-en-1-ol - Ethyl N-hydroxycarbamate - PPh3 - DIAD/DEAD Reaction Mitsunobu Reaction (THF, 0°C to RT) Start->Reaction 1. Combine & Cool Quench Reaction Quench (e.g., Water) Reaction->Quench 2. Monitor to completion (TLC) Workup Aqueous Workup (Solvent Extraction) Quench->Workup 3. Phase Separation Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Crude Product Byproducts Byproducts: - Triphenylphosphine Oxide (TPPO) - Hydrazine derivative Workup->Byproducts Product Final Product: Ethyl [(but-2-en-1-yl)oxy]carbamate Purification->Product 5. Isolate Pure Product Purification->Byproducts

Caption: General workflow for the Mitsunobu synthesis of the target carbamate.

Section 2: Detailed Experimental Protocol (Lab-Scale: 5-10 mmol)

This protocol serves as a baseline for optimization before scaling up.

Materials:

  • But-2-en-1-ol (mixture of E/Z isomers is acceptable)

  • Ethyl N-hydroxycarbamate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes, Saturated aq. NaHCO₃, Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl N-hydroxycarbamate (1.0 eq.), but-2-en-1-ol (1.1 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the limiting reagent).

  • Cool the resulting clear, colorless solution to 0°C using an ice-water bath.

  • Slowly, add DIAD (1.5 eq.) dropwise via syringe over 15-20 minutes. A slight yellow/orange color may develop. The formation of a white precipitate (TPPO) is often an indicator of reaction progress.[5]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

  • Redissolve the residue in ethyl acetate. Wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude material via flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to separate the product from TPPO and the DIAD-hydrazine byproduct.

Section 3: Scaling-Up Considerations

Transitioning from a 10 mmol scale to a 1 mol scale introduces significant challenges.

Parameter Lab-Scale Approach Scale-Up Challenge & Explanation Recommended Scale-Up Solution
Azodicarboxylate DEAD or DIAD used interchangeably.DEAD is thermally unstable and can decompose violently, posing an explosion risk upon heating or shock.[6] This hazard is unacceptable at large scales.Switch to DIAD: Diisopropyl azodicarboxylate (DIAD) is generally considered more thermally stable than DEAD. Consider DCAD: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) is a solid alternative whose hydrazine byproduct can be easily removed by filtration.[3]
Thermal Management Ice bath for initial addition.The reaction is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction is a serious risk.Use a jacketed reactor with a chiller for precise temperature control. The addition of DIAD must be done at a controlled rate, monitoring the internal temperature. Do not exceed 10-15°C during addition.
Byproduct Removal Flash column chromatography.Chromatography is not economically or practically viable for multi-kilogram purification. TPPO is notoriously difficult to remove as it can co-crystallize with the product or require vast amounts of solvent.[4]1. Crystallization: Design a solvent system (e.g., Ether/Hexanes, DCM/Hexanes) where the product is soluble but TPPO is not, allowing it to be filtered off. 2. Aqueous Extraction: For some products, multiple washes with dilute acid (if the product is base-stable) or base (if the product is acid-stable) can help remove some byproducts. 3. Reagent Modification: Use polymer-supported triphenylphosphine. The resulting polymer-bound TPPO can be removed by simple filtration.[3]
Solvent & Reagent Quantities High volumes of THF, excess reagents.Large solvent volumes increase cost and waste. Using 1.5 equivalents of expensive reagents like PPh₃ and DIAD at scale is wasteful.Optimize stoichiometry. Reduce reagent equivalents to 1.1-1.2 eq. if possible. Perform reaction at a higher concentration (e.g., 1-2 M) to improve throughput, but be mindful of increased exotherm and potential solubility issues.

Section 4: Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Solution(s) & Explanation
Low or No Conversion 1. Reagent Quality: PPh₃ may have oxidized to TPPO over time. DIAD/DEAD may have degraded. 2. Wet Reagents/Solvent: Water will consume the activated phosphonium intermediate, quenching the reaction. 3. Incorrect Order of Addition: Pre-mixing PPh₃ and DIAD before adding the alcohol can sometimes lead to side reactions.[3]1. Check Reagents: Use freshly opened or purified reagents. The quality of PPh₃ can be checked by ³¹P NMR. 2. Ensure Anhydrous Conditions: Use a flame-dried or oven-dried reactor and anhydrous solvents. 3. Follow Standard Addition: The most reliable method is typically dissolving the alcohol, nucleophile, and PPh₃ together, cooling, and then adding the azodicarboxylate.[3][5]
Yield is ~50% Despite Full SM Consumption 1. Side Reaction with Azodicarboxylate: The deprotonated hydrazine intermediate can act as a nucleophile, competing with your desired nucleophile and leading to byproducts.[3][7] 2. Isomerization/Decomposition: The allylic nature of the substrate could lead to isomerization or elimination under certain conditions.1. Check Nucleophile pKa: This side reaction is more common with less acidic nucleophiles (pKa > 13).[3] Ethyl N-hydroxycarbamate is sufficiently acidic, but ensure the reaction is not run at elevated temperatures for prolonged periods, which can favor side reactions. 2. Maintain Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (start at 0°C and slowly warm to RT).
Product is Contaminated with TPPO 1. Inefficient Chromatography: TPPO has an intermediate polarity and can be difficult to separate from products with similar polarity. 2. Co-crystallization: TPPO can crystallize along with the desired product.1. Optimize Chromatography: Try a different solvent system (e.g., Toluene/Acetone or DCM/Methanol). 2. Trituration/Filtration: Before chromatography, attempt to precipitate the TPPO. Dissolve the crude mixture in a minimal amount of a solvent like dichloromethane or ether, then add a non-polar solvent like hexanes or pentane dropwise to crash out the TPPO. Cool and filter. 3. Use Alternative Reagents: On subsequent runs, consider using reagents designed for easier byproduct removal (see Section 3).
Reaction Stalls 1. Insufficient Reagents: Stoichiometry may be off, or one reagent may have been under-delivered. 2. Low Temperature: The reaction may be too cold to proceed at a practical rate.1. Add More Reagents: If TLC shows significant starting material after several hours, a small additional charge (0.1-0.2 eq.) of PPh₃ and DIAD can be added. 2. Allow to Warm: Ensure the reaction is allowed to warm to room temperature after the initial cold addition. Gentle heating (to 40°C) can be attempted but must be done with extreme caution due to the thermal instability of DEAD/DIAD.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this reaction? A1: The number one concern is the thermal hazard associated with azodicarboxylates, especially DEAD.[6] It is an energy-rich molecule that can decompose explosively with heat, shock, or friction.[8] Always use DIAD for larger scales, store it refrigerated, and ensure your reaction vessel has adequate cooling capacity.[6] Additionally, PPh₃ is an irritant, and THF is highly flammable. All operations should be conducted in a well-ventilated area (fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]

Q2: Can I use a different solvent instead of THF? A2: Yes, other ethereal solvents like 2-MeTHF or non-polar solvents like toluene or dichloromethane can be used.[5] THF is most common due to its ability to dissolve all reactants and intermediates. When choosing an alternative, consider the solubility of all components and ensure the solvent is anhydrous. Avoid protic solvents like alcohols, which will interfere with the reaction.

Q3: My nucleophile, Ethyl N-hydroxycarbamate, is not readily available. How can I prepare it? A3: Ethyl N-hydroxycarbamate can be synthesized by reacting hydroxylamine with ethyl chloroformate or by reacting hydroxylamine with a dialkyl carbonate like diethyl carbonate in the presence of a base.[10][11] The latter method avoids the use of highly toxic chloroformates. Always handle hydroxylamine with care as it can be unstable.

Q4: Are there any "greener" or more atom-economical alternatives to the Mitsunobu reaction? A4: While the Mitsunobu is a workhorse, it is inherently atom-uneconomical due to the stoichiometric byproducts. Alternative approaches for this specific O-alkylation could include:

  • Williamson Ether Synthesis: Deprotonating Ethyl N-hydroxycarbamate with a suitable base (e.g., NaH, K₂CO₃) and reacting it with an activated crotyl species like crotyl bromide or chloride. This is a more direct Sₙ2 reaction but may require harsher conditions and can lead to N-alkylation side products.

  • Mesylate/Tosylate Displacement: Converting crotyl alcohol to its mesylate or tosylate, followed by displacement with the N-hydroxycarbamate salt. This is a robust two-step alternative.[12]

Q5: The workup is generating an emulsion. How can I resolve this? A5: Emulsions are common during the aqueous workup, especially at larger scales. To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Gentle swirling rather than vigorous shaking during extraction can also help prevent their formation. If necessary, the mixture can be filtered through a pad of celite.

Section 6: References

  • Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(05), 798–802. [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synthesis-Stuttgart. [Link]

  • Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Butters, M., et al. (2010). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of organic chemistry. [Link]

  • Diethylazodicarboxylate Safety Sheet. (n.d.). University of Georgia Office of Research. [Link]

  • Lipshutz, B. H., et al. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. Organic letters. [Link]

  • Mitsunobu Reaction - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. [Link]

  • Method for producing N-hydroxycarbamate. (1997). Google Patents.

  • Method of producing an N-hydroxycarbamate compound. (1994). Google Patents.

  • N-Boc Nitrone Equivalents. (2005). ACS Publications. [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Organic Synthesis. [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. [Link]

  • Carbamate Synthesis Discussion. (2010). Sciencemadness Discussion Board. [Link]

  • Troubleshooting of hydrazine carbamate synthesis. (2023). Reddit. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). RSC Publishing. [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

  • Mitsunobu reaction issues. (2018). Reddit. [Link]

  • Catalytic Mitsunobu: The face-lift of a workhorse. (2019). GalChimia. [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023). National Center for Biotechnology Information. [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023). ACS Publications. [Link]

  • N-O Chemistry for Antibiotics. (n.d.). National Center for Biotechnology Information. [Link]

  • Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]

  • Ethyl carbamate and its preparation method. (2007). Google Patents.

  • Ethyl Carbamate (Type-II). (n.d.). OIV. [Link]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (2019). Scientific Research Publishing. [Link]

  • Environmentally friendly method of producing carbamates by transesterification. (n.d.). RSC Publishing. [Link]

  • Determination of Ethyl Carbamate in Various Fermented Foods. (n.d.). ScienceDirect. [Link]

  • Synthesis of N-allylanilines by the reductive allylboration of aromatic nitro compounds. (n.d.). RSC Publishing. [Link]

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Technical Support Center: Enhancing the Stability of Ethyl [(but-2-en-1-yl)oxy]carbamate for Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl [(but-2-en-1-yl)oxy]carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. Our goal is to provide you with the technical expertise and practical solutions to ensure the integrity of your experiments.

Introduction: Understanding the Stability of Ethyl [(but-2-en-1-yl)oxy]carbamate

Ethyl [(but-2-en-1-yl)oxy]carbamate is a molecule that incorporates two key functional groups: a carbamate and an allylic ether. The stability of this compound is intrinsically linked to the chemical properties of these groups. While carbamates are generally more stable than their ester counterparts, they are not without their vulnerabilities.[1] Similarly, the allylic ether linkage presents a specific set of stability challenges. This guide will delve into the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl [(but-2-en-1-yl)oxy]carbamate?

A1: The two primary degradation pathways are:

  • Hydrolysis of the carbamate group: This is often catalyzed by the presence of moisture and can be accelerated by basic or acidic conditions.[2] The carbamate functional group, while generally stable, can undergo hydrolysis to yield but-2-en-1-oxyamine, ethanol, and carbon dioxide.[3]

  • Acid-catalyzed cleavage of the allylic ether: The allylic ether linkage is susceptible to cleavage in the presence of acid. This is due to the formation of a resonance-stabilized allylic carbocation intermediate, which is a relatively stable species.

Q2: What are the ideal storage conditions for Ethyl [(but-2-en-1-yl)oxy]carbamate?

A2: To maximize stability, the compound should be stored in a cool, dry, and dark environment. A temperature of 2-8°C is recommended.[4] It is crucial to protect the compound from moisture, oxygen, and light. For long-term storage, we recommend storing it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[1]

Q3: Can I store the compound in a standard laboratory freezer?

A3: While low temperatures are beneficial, standard freezers can have high humidity, which can promote hydrolysis of the carbamate. If a freezer is used, it is imperative that the compound is stored in a desiccator within the freezer to protect it from moisture.[1]

Q4: What materials should I avoid when handling or storing this compound?

A4: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can catalyze degradation.[4] Ensure that all glassware and equipment are scrupulously dry before use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides step-by-step solutions.

Issue 1: Loss of Purity Over Time in Storage
  • Symptom: You observe new peaks in your analytical chromatogram (e.g., HPLC, GC-MS) of a stored sample compared to a freshly prepared one.

  • Potential Cause: Degradation of the compound due to improper storage conditions.

  • Troubleshooting Workflow:

    G

    Workflow for troubleshooting purity loss.

    Step-by-Step Protocol:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (2-8°C), protected from light, and in a tightly sealed container.

    • Characterize Impurities: Use analytical techniques such as LC-MS and NMR to identify the structure of the degradation products.

    • Identify Degradation Pathway:

      • If you detect but-2-en-1-oxyamine or related compounds, hydrolysis of the carbamate is the likely cause.

      • If you detect but-2-en-1-ol or related crotyl alcohol derivatives, acid-catalyzed cleavage of the allylic ether is the probable cause.

    • Implement Corrective Actions:

      • For Hydrolysis: Enhance the dryness of the storage environment. Use a desiccator with a fresh desiccant. For long-term storage, purge the container with an inert gas like argon or nitrogen before sealing.

      • For Ether Cleavage: Ensure the compound is not exposed to acidic conditions. This includes avoiding acidic solvents or contaminants in your storage containers. If the compound is stored in solution, use a neutral, aprotic solvent.

    • Repurify and Monitor: If significant degradation has occurred, repurify the material. Then, store the purified compound under the newly implemented, stricter conditions and monitor its purity over time.

Issue 2: Inconsistent Experimental Results
  • Symptom: You observe variability in the outcomes of experiments using different batches or ages of the compound.

  • Potential Cause: The use of partially degraded material.

  • Troubleshooting Workflow:

    G

    Workflow for addressing inconsistent results.

    Step-by-Step Protocol:

    • Purity Analysis: Before use in any experiment, perform a purity check on the batch of Ethyl [(but-2-en-1-yl)oxy]carbamate you intend to use. A quick HPLC or TLC analysis can be very informative.

    • Establish a Baseline: When you receive or synthesize a new batch, immediately run a full analytical characterization (e.g., NMR, LC-MS, IR) and use this as the baseline for future comparisons.

    • Routine Monitoring: For long-term studies, it is advisable to re-analyze the purity of your stored compound at regular intervals.

    • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of the compound immediately before use. If solutions must be stored, they should be kept under the same stringent conditions as the neat compound.

Data Summary: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis by excluding oxygen and moisture.[1]
Light Amber vial or in the darkPrevents photodegradation.
Container Tightly sealed, clean, dry glassPrevents contamination and exposure to moisture.
pH NeutralAvoids acid- or base-catalyzed degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the two primary degradation pathways for Ethyl [(but-2-en-1-yl)oxy]carbamate.

G

Hydrolysis of the carbamate functional group.

G

Acid-catalyzed cleavage of the allylic ether.

Disclaimer

The information provided in this guide is based on established principles of organic chemistry and the known properties of carbamate and allylic ether functional groups. As there is limited published stability data specifically for Ethyl [(but-2-en-1-yl)oxy]carbamate, we strongly recommend that users perform their own stability studies under their specific experimental conditions.

References

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  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 79–96. [Link]

  • World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]

  • Wikipedia. (2023, November 15). Carbamate. In Wikipedia. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Aaron Chemicals LLC. (2025, August 10). Ethyl 10H-phenothiazin-2-ylcarbamate Safety Data Sheet. [Link]

  • Wikipedia. (2023, November 15). Ethyl carbamate. In Wikipedia. [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067–1072. [Link]

  • Gray, R. A. (1971). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Stauffer Chemical Company, Agricultural Research Center. [Link]

  • Dé, E., et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE, 11(11), e0165924. [Link]

  • Mishra, V., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689500. [Link]

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  • Wang, X., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry, 21(27), 5586–5590. [Link]

  • Kolotilo, D. M., et al. (2015). ALCOHOLYSIS OF N-ACETOXY-N-ALKOXYCARBAMATES. SYNTHESIS OF NH-N,N-DIALKOXYAMINES FROM N, N- DIALKOXYCARBAMATES. Chemistry of Heterocyclic Compounds, 51(1), 86–91. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • PubChem. (n.d.). 2-Butenedioic acid (2Z)-, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester. [Link]

  • HM Royal. (2025, February 26). Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. [Link]

  • EHS. (n.d.). Chemical Storage Safety Guide. [Link]

  • University of Louisville. (n.d.). Chemical Segregation and Storage Guide. [Link]

  • TSI. (n.d.). Volatile Organic Compounds (VOCs) Guide. [Link]

Sources

Impact of catalyst choice on the synthesis of Ethyl [(but-2-en-1-yl)oxy]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Ethyl [(but-2-en-1-yl)oxy]carbamate (also known as ethyl N-crotyloxycarbamate) hinges on the alkylation of ethyl N-hydroxycarbamate . This reaction presents a classic "Ambident Nucleophile" challenge: the hydroxyurethane anion can react at either the Oxygen (desired pathway) or the Nitrogen (undesired pathway).

The choice of catalyst determines not just the reaction rate, but the regioselectivity (


- vs. 

-alkylation) and the stereochemistry (

vs.

geometry of the crotyl group). This guide compares two primary methodologies: Base-Promoted Phase Transfer Catalysis (Route A) and Palladium-Catalyzed Allylation (Route B).

Part 1: The Chemical Challenge

The starting material, ethyl


-hydroxycarbamate, possesses two nucleophilic sites.
  • Oxygen (

    
    -attack):  Yields the desired 
    
    
    
    -alkoxycarbamate.
  • Nitrogen (

    
    -attack):  Yields the nitrone or 
    
    
    
    -alkyl-N-hydroxy derivative.

Additionally, the crotyl group (but-2-en-1-yl) introduces stereochemical complexity. The


-isomer (trans) is typically preferred for bioactivity, but thermodynamic equilibration or specific catalytic cycles can lead to 

-isomer contamination.
Pathway Visualization

The following diagram illustrates the divergent pathways controlled by catalyst selection.

ReactionPathways Start Ethyl N-hydroxycarbamate (Starting Material) Ambident Ambident Anion [EtO-C(=O)-N-O]- Start->Ambident Deprotonation Pd Route B: Pd-Catalysis (Tsuji-Trost) Start->Pd Allylic Carbonate Base Route A: Base + PTC (K2CO3 / TBAI) Ambident->Base Nucleophilic Attack O_Alk O-Alkylation (Desired) Ethyl [(but-2-en-1-yl)oxy]carbamate Base->O_Alk Major Product (Hard-Hard Interaction) N_Alk N-Alkylation (Impurity) N-crotyl-N-hydroxy derivative Base->N_Alk Minor Product (Solvent Dependent) PiAllyl Pd-π-Allyl Complex Pd->PiAllyl Oxidative Addition PiAllyl->O_Alk Reductive Elimination (Stereoretention)

Figure 1: Divergent reaction pathways. Route A relies on base strength and solvent effects, while Route B utilizes transition metal coordination to control the attack.

Part 2: Methodology & Catalyst Impact

Method A: Phase Transfer Catalysis (PTC)

Best for: Cost-effective scale-up, standard laboratory synthesis.

In this route, a base deprotonates the


-hydroxycarbamate. A Phase Transfer Catalyst (PTC) is essential to shuttle the anion into the organic phase to react with Crotyl Bromide .
  • Primary Catalyst: Tetrabutylammonium Iodide (TBAI) or 18-Crown-6 .

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).

Mechanism of Action: The PTC forms a lipophilic ion pair with the hydroxamate anion (


). This "naked" anion is more reactive. However, the counter-ion and solvent choice heavily influence regioselectivity.
  • Regioselectivity:

    
    -alkylation is favored in polar aprotic solvents (DMF, MeCN) with mild bases (
    
    
    
    ). Strong bases (
    
    
    ) in THF can increase
    
    
    -alkylation density.
Method B: Palladium-Catalyzed Allylation (Tsuji-Trost)

Best for: High stereocontrol (


), avoiding halide wastes.

This route uses Crotyl Carbonate or Crotyl Acetate instead of the bromide. A Palladium(0) catalyst generates a


-allyl intermediate.
  • Primary Catalyst:

    
     or 
    
    
    
    .
  • Ligand: dppe (1,2-Bis(diphenylphosphino)ethane) or Trost Ligands.

Mechanism of Action: The Pd(0) species undergoes oxidative addition to the crotyl precursor, forming a


-allyl complex. The 

-hydroxycarbamate attacks this complex.
  • Stereocontrol: The geometry of the

    
    -allyl complex determines the product geometry. Bulky ligands favor the thermodynamically stable 
    
    
    
    -isomer (trans-crotyl).

Part 3: Comparative Data Analysis

The following table summarizes the impact of catalyst systems on yield and selectivity for the synthesis of Ethyl [(but-2-en-1-yl)oxy]carbamate.

ParameterSystem A: TBAI /

System B:

Mechanism

Displacement
Tsuji-Trost Allylation
Reagent Crotyl BromideCrotyl Methyl Carbonate
Catalyst Role Phase Transfer (Solubilization)

-Allyl Formation
O:N Selectivity ~85:15 (Solvent dependent)>95:5 (Ligand dependent)
Stereochemistry Retains halide geometryThermodynamic control (

-selective)
Main Impurity

-alkylated byproduct
Isomerized olefin
Cost LowHigh

Part 4: Troubleshooting & FAQs

Ticket #001: Low O/N Regioselectivity

User Issue: "I am seeing significant amounts of


-alkylated byproduct (approx. 30%) using Route A."

Root Cause: This is often caused by "Soft-Soft" interactions favored by tight ion pairing or non-polar solvents. The nitrogen atom becomes more nucleophilic when the oxygen is shielded or tightly coordinated to a metal cation.

Protocol Adjustment (Route A):

  • Switch Solvent: Move from THF to Acetonitrile (MeCN) or DMF . Polar aprotic solvents solvate the cation (

    
    ), leaving the Oxygen anion free and more nucleophilic ("Hard" nucleophile character).
    
  • Change Base: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" often enhances 
    
    
    
    -alkylation due to the large ionic radius of
    
    
    , which minimizes tight ion pairing.
  • Catalyst Tweak: Ensure you are using TBAI (10 mol%). The Iodide ion can activate the alkyl halide (Finkelstein reaction in situ), making the electrophile "softer," but the primary gain here is solubilizing the anion.

Ticket #002: E/Z Stereochemical Scrambling

User Issue: "My product is a 60:40 mix of


 isomers. I need >95% 

-isomer."

Root Cause: If using Route A (Halide) : The starting crotyl bromide might be impure, or


 character is creeping in (carbocation formation leads to scrambling).
If using Route B (Pd) : The ligand bite angle is too small, allowing rapid 

-

-

isomerization.

Protocol Adjustment (Route B):

  • Ligand Selection: Switch to a bidentate ligand with a wide bite angle, such as dppb (1,4-bis(diphenylphosphino)butane) or DPEphos . These stabilize the syn-

    
    -allyl complex, which leads to the 
    
    
    
    -product.
  • Lower Temperature: Run the reaction at 0°C to 10°C. Higher temperatures favor equilibration to the thermodynamic mixture, but if the kinetic product is desired, cooling helps.

Ticket #003: Reaction Stalls at 60% Conversion

User Issue: "The reaction stops progressing despite excess alkylating agent."

Root Cause: In Route A , the surface of the solid base (


) may be coated with byproduct salts (

), passivation the surface. In Route B , the Pd catalyst may have poisoned or precipitated (Pd black formation).

Protocol Adjustment:

  • For Route A: Add a mechanical stir bar (high shear) and increase TBAI loading to 20 mol%. Add a trace of water (1-2%) to the solvent; this creates an "omega phase" on the surface of the carbonate, enhancing proton transfer.

  • For Route B: Ensure the system is strictly oxygen-free. Add triphenylphosphine (

    
    )  (10 mol%) to stabilize the Pd species in solution.
    

Part 5: Detailed Experimental Protocol (Route A)

Objective: Synthesis of Ethyl [(but-2-en-1-yl)oxy]carbamate via PTC Alkylation.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl

    
    -hydroxycarbamate  (10.0 mmol, 1.0 equiv) and Acetonitrile  (50 mL).
    
  • Base Addition: Add Potassium Carbonate (

    
    )  (15.0 mmol, 1.5 equiv, finely ground).
    
  • Catalyst: Add Tetrabutylammonium Iodide (TBAI) (1.0 mmol, 10 mol%).

  • Alkylation: Add Crotyl Bromide (11.0 mmol, 1.1 equiv) dropwise over 10 minutes at 0°C.

    • Note: Crotyl bromide is a lachrymator; handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Stain with

      
       (starting material turns red/purple; product does not).
      
  • Workup: Filter off the solids. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Part 6: Troubleshooting Logic Flow

Use this decision tree to diagnose synthesis failures.

Troubleshooting Start Issue Detected CheckYield Is Yield < 50%? Start->CheckYield CheckRegio Is N-alkyl impurity > 10%? CheckYield->CheckRegio No YieldLow Check Base Solubility & Catalyst Load CheckYield->YieldLow Yes CheckStereo Is Z-isomer > 10%? CheckRegio->CheckStereo No RegioBad Solvent Polarity Issue CheckRegio->RegioBad Yes StereoBad Isomerization Occurring CheckStereo->StereoBad Yes Action1 Add 10% TBAI Switch to Cs2CO3 YieldLow->Action1 Action2 Switch THF -> DMF/MeCN (Promote O-attack) RegioBad->Action2 Action3 Switch to Pd-Catalysis Use Bulky Ligand StereoBad->Action3

Figure 2: Troubleshooting decision tree for catalyst and condition optimization.

References

  • Tsuji-Trost Reaction Mechanism & Scope. Source: Organic Chemistry Portal. [Link]

  • Regioselective O-alkylation of N-hydroxycarbamates. Source: Bauer, L., & Exner, O. (1974). The Chemistry of Hydroxamic Acids and N-Hydroxyimides. Angewandte Chemie International Edition. (Standard Reference Text for Hydroxamic Acid Chemistry)
  • Palladium-Catalyzed Allylation of Promiscuous Nucleophiles. Source: Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]

  • Synthesis of N-alkoxycarbamates via Carbonate Chemistry.

Sources

Validation & Comparative

A Comparative Guide to Amine Protection: Evaluating Ethyl [(but-2-en-1-yl)oxy]carbamate in the Context of Established Carbamate Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis and the development of complex pharmaceutical agents, the judicious selection of protecting groups is paramount to success.[1] Carbamates have long been a mainstay for the protection of amines, offering a balance of stability and selective lability.[2][3] This guide provides a comparative analysis of a potentially novel carbamate protecting group, Ethyl [(but-2-en-1-yl)oxy]carbamate, with widely used alternatives such as Boc, Cbz, Fmoc, and its closest structural analog, Alloc.

The Central Role of Carbamate Protecting Groups in Amine Chemistry

Amines are fundamental functional groups, but their inherent nucleophilicity and basicity can lead to undesirable side reactions in complex synthetic pathways.[3] Carbamate protecting groups mitigate this reactivity by converting the amine into a less nucleophilic derivative, which is stable to a variety of reaction conditions.[2] An ideal protecting group should be easy to introduce in high yield, stable throughout various synthetic transformations, and removable under mild and specific conditions that do not compromise the integrity of the rest of the molecule.[4] The concept of "orthogonality," where one protecting group can be removed without affecting others, is a cornerstone of modern synthetic strategy.[1][5]

Introducing Ethyl [(but-2-en-1-yl)oxy]carbamate: A Structural Perspective

Ethyl [(but-2-en-1-yl)oxy]carbamate is a carbamate derivative that, while not extensively documented in the literature, bears a close structural resemblance to the well-established allyloxycarbonyl (Alloc) protecting group.[6][7] The key distinction lies in the substitution of the allyl group (prop-2-en-1-yl) with a but-2-en-1-yl group. This seemingly minor change from a terminal to an internal alkene is predicted to have significant implications for its deprotection chemistry.

Proposed Synthesis of Ethyl [(but-2-en-1-yl)oxy]carbamate

The synthesis of this protecting group would likely follow established methods for creating chloroformates and their subsequent reaction with amines.

cluster_synthesis Proposed Synthesis But-2-en-1-ol But-2-en-1-ol But-2-en-1-yl_chloroformate But-2-en-1-yl_chloroformate But-2-en-1-ol->But-2-en-1-yl_chloroformate  + Phosgene (or equivalent) Protected_Amine Protected_Amine But-2-en-1-yl_chloroformate->Protected_Amine  + R-NH2, Base

Caption: Proposed synthetic route to an amine protected with Ethyl [(but-2-en-1-yl)oxy]carbamate.

Comparative Analysis with Standard Carbamate Protecting Groups

The utility of Ethyl [(but-2-en-1-yl)oxy]carbamate can be best understood by comparing its predicted properties against those of established protecting groups.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsStability
Boc (tert-butoxycarbonyl)Boc-NH-RBoc₂O, base[8]Strong acid (e.g., TFA)[8][9]Stable to base, hydrogenation, and nucleophiles.[10]
Cbz (benzyloxycarbonyl)Cbz-NH-RCbz-Cl, base[11][12]Catalytic hydrogenation (H₂, Pd/C)[2][11]Stable to acid and base.[11]
Fmoc (9-fluorenylmethoxycarbonyl)Fmoc-NH-RFmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[13][14]Stable to acid and hydrogenation.[14]
Alloc (allyloxycarbonyl)Alloc-NH-RAlloc-Cl, base[7]Pd(0) catalyst and scavenger[6][7]Stable to acid and base.
Ethyl [(but-2-en-1-yl)oxy]carbamate (Predicted)(C₄H₇O)C(O)NH-RBut-2-en-1-yl chloroformate, basePd(0) catalyst and scavengerStable to acid and base.
Teoc (2-(trimethylsilyl)ethoxycarbonyl)Teoc-NH-RTeoc-OSu, base[15]Fluoride source (e.g., TBAF)[4][15]Stable to hydrolysis, most acidic and reductive conditions.[15][16]
Boc Group: The Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups, particularly in non-peptide chemistry.[8][17] Its popularity stems from its ease of introduction and its clean removal under acidic conditions, which are orthogonal to the deprotection conditions for many other protecting groups.[2][9]

Boc-NHR Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc-NHR->Protonated_Carbamate + H+ Carbamic_Acid Carbamic Acid + t-Butyl Cation Protonated_Carbamate->Carbamic_Acid Elimination Amine Free Amine + CO2 Carbamic_Acid->Amine Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.[9]

Cbz Group: The Classic Hydrogenolysis-Labile Group

Introduced by Bergmann and Zervas, the carboxybenzyl (Cbz) group was instrumental in the advancement of peptide synthesis.[11][12] It is stable under both acidic and basic conditions and is typically removed by catalytic hydrogenation, a mild and efficient method.[2][11]

Fmoc Group: The Base-Labile Standard in SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[13][14] Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF, which allows for the sequential deprotection and coupling of amino acids without affecting acid-labile side-chain protecting groups.[14][]

Alloc and the Predicted Behavior of Ethyl [(but-2-en-1-yl)oxy]carbamate

The allyloxycarbonyl (Alloc) group is distinguished by its unique deprotection mechanism involving a palladium(0) catalyst.[6][7] This provides a valuable orthogonal protecting group strategy.[6]

Alloc-NHR Alloc-Protected Amine Pi-Allyl_Complex π-Allyl Palladium Complex Alloc-NHR->Pi-Allyl_Complex + Pd(0) Carbamate_Anion Carbamate Anion Pi-Allyl_Complex->Carbamate_Anion + Nucleophile Amine Free Amine + CO2 Carbamate_Anion->Amine Decarboxylation

Caption: Palladium(0)-catalyzed deprotection of the Alloc group.[7]

It is reasonable to predict that Ethyl [(but-2-en-1-yl)oxy]carbamate would also be cleaved under similar palladium(0)-catalyzed conditions. However, the internal double bond in the but-2-enyl group may influence the rate and efficiency of the formation of the π-allyl palladium complex, a critical step in the deprotection mechanism. This could potentially offer a different kinetic profile compared to Alloc, allowing for selective deprotection if both groups are present in a molecule.

Experimental Protocols

General Procedure for Boc Protection of an Amine

Objective: To protect a primary amine with a Boc group.

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[8][17]

Procedure:

  • Dissolve the amine (1.0 eq) in the chosen solvent.

  • Add the base (1.1 - 1.5 eq).

  • Add Boc₂O (1.1 eq) portion-wise or as a solution in the same solvent.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Dry the organic layer, concentrate, and purify the product by chromatography if necessary.[17]

Proposed Protocol for Deprotection of Ethyl [(but-2-en-1-yl)oxy]carbamate

Objective: To deprotect an amine protected with Ethyl [(but-2-en-1-yl)oxy]carbamate.

Materials:

  • Protected amine

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Allyl scavenger (e.g., Phenylsilane, Morpholine, or Dimedone)

  • Solvent (e.g., DCM or THF)

Procedure:

  • Dissolve the protected amine (1.0 eq) in the solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the allyl scavenger (2-3 eq).

  • Add the palladium(0) catalyst (0.05 - 0.1 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the resulting free amine by chromatography or crystallization.

Conclusion and Future Outlook

While established carbamate protecting groups like Boc, Cbz, and Fmoc form the bedrock of many synthetic strategies, the exploration of new protecting groups is crucial for advancing the field.[2][10][14] Ethyl [(but-2-en-1-yl)oxy]carbamate presents an intriguing theoretical alternative to the Alloc group. Its deprotection under palladium(0) catalysis is highly probable, but the kinetic differences arising from its internal alkene structure warrant experimental investigation. Such studies would be invaluable in determining if this novel protecting group could offer a new level of orthogonality in complex molecule synthesis, further expanding the synthetic chemist's toolkit.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Chem-Station. (2019, February 5). Teoc Protecting Group. Retrieved from [Link]

  • Total Synthesis. (2025, July 27). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Protecting Agents. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Chem-Station. (2014, March 23). Carbamate Protective Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link]

  • ResearchGate. (2015, March 26). How can I unprotect a secondary amine protected from ethyl carbamate?. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

A Comparative Guide to Orthogonal Amine Deprotection Strategies: Spotlight on Ethyl [(but-2-en-1-yl)oxy]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount. The ability to selectively unmask a specific functional group in the presence of others—a concept known as orthogonal deprotection—is a cornerstone of modern synthetic chemistry.[1][2] This guide provides an in-depth comparison of amine protecting groups, with a special focus on the promising yet less documented Ethyl [(but-2-en-1-yl)oxy]carbamate, a crotyloxycarbonyl-based protecting group. We will delve into its anticipated reactivity, drawing parallels with its close and well-studied analog, the allyloxycarbonyl (Alloc) group, and compare it against the workhorses of amine protection: Boc, Cbz, and Fmoc.

The Rise of Orthogonality in Complex Molecule Synthesis

The synthesis of complex molecules often necessitates a series of reactions where different functional groups must be manipulated at various stages. An orthogonal set of protecting groups allows for the sequential deprotection of specific groups without affecting others in the molecule.[2] This is achieved by utilizing protecting groups that are cleaved under distinct and non-interfering reaction conditions. For instance, one group might be acid-labile, another base-labile, and a third removable by hydrogenolysis. This strategic approach provides chemists with precise control over the synthetic sequence, enabling the construction of highly complex architectures.

Ethyl [(but-2-en-1-yl)oxy]carbamate: A Palladium-Labile Protecting Group

The Ethyl [(but-2-en-1-yl)oxy]carbamate, or crotyloxycarbamate, protecting group is a valuable tool for orthogonal synthesis strategies. Its deprotection is predicated on a palladium(0)-catalyzed allylic cleavage mechanism, a reaction pathway it shares with the more extensively studied allyloxycarbonyl (Alloc) protecting group. This mode of deprotection offers a high degree of orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.

Synthesis of the Protecting Group and Protection of Amines

The introduction of the crotyloxycarbamate group onto an amine first requires the preparation of the corresponding chloroformate. This can be achieved by reacting crotyl alcohol with phosgene or a phosgene equivalent.[1] The resulting crotyl chloroformate is then reacted with the target amine under basic conditions to yield the protected amine.

Protocol 1: Synthesis of Crotyl Chloroformate

  • Caution: Phosgene is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • To a solution of crotyl alcohol (1.0 eq) in an inert solvent such as dichloromethane at 0 °C, add a solution of phosgene (1.1 eq) in the same solvent.

  • The reaction is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • The progress of the reaction can be monitored by IR spectroscopy (disappearance of the alcohol O-H stretch).

  • Upon completion, the excess phosgene and solvent are removed under reduced pressure to yield the crude crotyl chloroformate, which can be used directly in the next step.

Protocol 2: Protection of a Primary Amine

  • Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic mixture of THF and water.

  • Add a base, such as pyridine or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and slowly add crotyl chloroformate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Deprotection Mechanism

The deprotection of the crotyloxycarbamate proceeds via a palladium(0)-catalyzed π-allyl complex formation. The palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], oxidatively adds to the crotyl-oxygen bond to form a π-allylpalladium(II) complex. This intermediate is then attacked by a nucleophilic scavenger, which traps the crotyl group and regenerates the palladium(0) catalyst. The resulting unstable carbamic acid readily decarboxylates to liberate the free amine.

deprotection_mechanism cluster_0 Deprotection of Ethyl [(but-2-en-1-yl)oxy]carbamate Protected_Amine R-NH-CO-O-CH(CH3)CH=CH2 Pi_Allyl_Complex [R-NH-CO-O...Pd(II)L_n]^+ [CH2=CH-CH(CH3)]^- Protected_Amine->Pi_Allyl_Complex + Pd(0)L_n Pd_Catalyst Pd(0)L_n Carbamic_Acid R-NH-COOH Pi_Allyl_Complex->Carbamic_Acid + Scavenger Byproducts CO2 + Scavenger-Crotyl Pi_Allyl_Complex->Byproducts + Scavenger Scavenger Nucleophilic Scavenger (e.g., PhSiH3) Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 Byproducts->Pd_Catalyst Regeneration

Caption: Palladium-catalyzed deprotection of a crotyloxycarbamate.

A Comparative Analysis of Amine Protecting Groups

To appreciate the utility of the crotyloxycarbamate group, it is essential to compare it with other commonly used amine protecting groups.

tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Boc_deprotection cluster_1 Boc Deprotection Boc_Protected R-NH-Boc Protonation Protonated Carbamate Boc_Protected->Protonation + H+ (TFA) Carbamic_Acid_Boc R-NH-COOH Protonation->Carbamic_Acid_Boc - tBu+ Byproducts_Boc CO2 + Isobutylene Protonation->Byproducts_Boc Free_Amine_Boc R-NH2 Carbamic_Acid_Boc->Free_Amine_Boc - CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Benzyloxycarbonyl (Cbz or Z)

The Cbz group is another classic amine protecting group, notable for its stability to both acidic and basic conditions. Its removal is most commonly effected by catalytic hydrogenolysis.

Cbz_deprotection cluster_2 Cbz Deprotection Cbz_Protected R-NH-Cbz Carbamic_Acid_Cbz R-NH-COOH Cbz_Protected->Carbamic_Acid_Cbz H2, Pd/C Byproducts_Cbz CO2 + Toluene Cbz_Protected->Byproducts_Cbz H2, Pd/C Free_Amine_Cbz R-NH2 Carbamic_Acid_Cbz->Free_Amine_Cbz - CO2

Caption: Deprotection of a Cbz-protected amine via hydrogenolysis.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is widely used in solid-phase peptide synthesis due to its lability under mild basic conditions, typically with piperidine. This allows for the use of acid-labile side-chain protecting groups.

Fmoc_deprotection cluster_3 Fmoc Deprotection Fmoc_Protected R-NH-Fmoc Deprotonation Anionic Intermediate Fmoc_Protected->Deprotonation + Piperidine Carbamic_Acid_Fmoc R-NH-COOH Deprotonation->Carbamic_Acid_Fmoc Elimination Byproducts_Fmoc CO2 + Dibenzofulvene-piperidine adduct Deprotonation->Byproducts_Fmoc Free_Amine_Fmoc R-NH2 Carbamic_Acid_Fmoc->Free_Amine_Fmoc - CO2

Caption: Base-mediated deprotection of an Fmoc-protected amine.

Performance Comparison

The choice of an amine protecting group is dictated by the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule. The following table provides a comparative overview of the key characteristics of the discussed protecting groups.

FeatureEthyl [(but-2-en-1-yl)oxy]carbamate (Crotyl)tert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Conditions Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃, morpholine)Strong acid (e.g., TFA, HCl)[3]Catalytic hydrogenolysis (H₂, Pd/C)Mild base (e.g., 20% piperidine in DMF)
Stability Stable to acidic and basic conditionsStable to basic and nucleophilic conditionsStable to acidic and basic conditionsStable to acidic conditions and hydrogenolysis
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to base-labile and hydrogenolysis-labile groupsOrthogonal to acid- and base-labile groupsOrthogonal to acid-labile and hydrogenolysis-labile groups
Typical Reaction Time 30-60 minutes (inferred from Alloc)15-60 minutes[3]1-16 hours5-20 minutes
Typical Yield >90% (inferred from Alloc)>95%[4]>90%>95%
Potential Side Reactions Isomerization of the double bond, potential for N-allylation if scavenger is not efficient.Acid-catalyzed side reactions (e.g., t-butylation of sensitive residues).[3]Incomplete reaction with sterically hindered substrates.Aspartimide formation, diketopiperazine formation.

Experimental Workflow: A Case for Orthogonal Deprotection

To illustrate the practical utility of the crotyloxycarbamate protecting group, consider the synthesis of a hypothetical dipeptide where selective modification of the N-terminus is required in the presence of an acid-sensitive side chain.

workflow cluster_workflow Synthetic Workflow Start Boc-AA1-OH Step1 Couple with H-AA2-O-tBu Start->Step1 Dipeptide Boc-AA1-AA2-O-tBu Step1->Dipeptide Step2 Protect N-terminus with Crotyl-Cl Dipeptide->Step2 After Boc deprotection Protected_Dipeptide Crotyl-AA1-AA2-O-tBu Step2->Protected_Dipeptide Step3 Selective Deprotection of Crotyl group (Pd(PPh3)4, PhSiH3) Protected_Dipeptide->Step3 Free_N_Terminus H-AA1-AA2-O-tBu Step3->Free_N_Terminus Step4 N-terminal modification (e.g., acylation) Free_N_Terminus->Step4 Modified_Dipeptide Modified-AA1-AA2-O-tBu Step4->Modified_Dipeptide Step5 Final Deprotection (TFA) Modified_Dipeptide->Step5 Final_Product Modified-AA1-AA2-OH Step5->Final_Product

Caption: Hypothetical workflow demonstrating orthogonal deprotection.

Protocol 3: Selective Deprotection of N-Crotyloxycarbamate

  • Dissolve the N-crotyloxycarbamate protected dipeptide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add a scavenger such as phenylsilane (2.0-3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within one hour.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

In this workflow, the use of the crotyloxycarbamate group allows for the selective deprotection of the N-terminus under neutral conditions, leaving the acid-labile t-butyl ester intact for a subsequent global deprotection step.

Conclusion

The Ethyl [(but-2-en-1-yl)oxy]carbamate protecting group, by analogy to the well-established Alloc group, presents a powerful tool for orthogonal deprotection strategies in complex organic synthesis. Its stability to both acidic and basic conditions, coupled with its mild, palladium-catalyzed removal, makes it an attractive alternative to traditional amine protecting groups. For researchers, scientists, and drug development professionals, the incorporation of such palladium-labile protecting groups into their synthetic repertoire can unlock new avenues for the efficient and selective construction of complex molecular targets.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. PMC. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protecting Groups. University of California, Santa Cruz. [Link]

Sources

Relative reactivity of Ethyl [(but-2-en-1-yl)oxy]carbamate and similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl [(but-2-en-1-yl)oxy]carbamate (EBC) represents a specialized class of


-alkoxycarbamates  used primarily as stable, bifunctional precursors in the synthesis of 1,2-amino alcohols and isoxazolidines. Unlike traditional allylic imidates (Overman precursors) which are hydrolytically unstable, EBC offers robust stability under standard laboratory conditions, activating only under specific transition-metal catalysis or thermal forcing.

This guide compares EBC against two primary alternatives—Allyl Trichloroacetimidates and


-Allyloxyureas —focusing on their utility in [3,3]-sigmatropic rearrangements  and Pd(II)-catalyzed intramolecular cyclizations .

Key Finding: EBC is the superior choice for generating diastereomerically enriched isoxazolidines (precursors to 1,3-amino alcohols) due to its high tolerance for Pd(II) catalysis, whereas Allyl Trichloroacetimidates are preferred for generating linear allylic amines via the Overman rearrangement.

Chemical Identity & Structural Logic

  • IUPAC Name: Ethyl

    
    -[(2E)-but-2-en-1-yloxy]carbamate
    
  • Molecular Formula:

    
    
    
  • Functional Motif:

    
    -Alkoxycarbamate (Protected Hydroxylamine)
    
  • Key Reactive Bond: The

    
     bond (BDE 
    
    
    
    55 kcal/mol) and the
    
    
    -system of the crotyl group.
Structural Advantages
  • The N-O "Tether": Unlike simple amines, the oxygen atom reduces the

    
     of the N-H proton (approx. 
    
    
    
    8–9), facilitating mild deprotonation and coordination to metal centers.
  • The Crotyl Tail: The internal alkene (but-2-en-1-yl) allows for chirality transfer. The

    
     geometry of this tail dictates the syn/anti stereochemistry of cyclized products.
    
  • Carbamate Stability: The ethoxycarbonyl group prevents non-specific oxidation and suppresses amine nucleophilicity until activation.

Comparative Reactivity Analysis

Primary Mechanism: Pd(II)-Catalyzed Cyclization

The dominant reactivity of EBC is the intramolecular aminohydroxylation (or aza-Wacker-type cyclization) to form isoxazolidines.

  • Mechanism: Pd(II) coordinates to the alkene. The carbamate nitrogen (rendered nucleophilic by the adjacent oxygen) attacks the activated alkene.

  • Outcome: Formation of a 5-membered isoxazolidine ring.

  • Stereochemistry: The reaction is highly stereospecific.[1] An

    
    -crotyl group typically yields the 3,4-trans isoxazolidine (kinetically controlled).
    
Comparison Table: EBC vs. Alternatives
FeatureEthyl [(but-2-en-1-yl)oxy]carbamate (EBC)Allyl Trichloroacetimidate (Overman)

-Allyl Hydroxylamine
(Unprotected)
Primary Reaction Pd(II)-Catalyzed Cyclization (Isoxazolidine)Thermal/Pd(II) [3,3]-Rearrangement

-Alkylation / Oxidation
Product Class 1,3-Amino Alcohols (after ring opening)Allylic Amines General Amines
Hydrolytic Stability High (Stable to flash chromatography)Low (Must be used immediately)Moderate (Oxidation prone)
Atom Economy 100% (Cyclization)100% (Rearrangement)Variable
Catalyst Req. Pd(II) or electrophilic Halogen (

)
Hg(II), Pd(II), or Heat (>140°C)Base / Electrophile
Stereocontrol Excellent (Substrate directed)Excellent (Chirality transfer)Poor (unless chiral aux used)
Divergent Pathways Diagram

The following diagram illustrates the divergent reactivity of EBC compared to the Overman precursor.

ReactivityComparison cluster_legend Pathway Key EBC Ethyl [(but-2-en-1-yl)oxy]carbamate (EBC) Isox Isoxazolidine (Cyclic Product) EBC->Isox Pd(II) Catalyst (Intramol. Cyclization) Overman Allyl Trichloroacetimidate (Overman Precursor) AllylAmide Allylic Trichloroacetamide Overman->AllylAmide [3,3]-Sigmatropic (Heat or Pd(II)) AminoAlc 1,3-Amino Alcohol Isox->AminoAlc H2 / Pd-C (Reductive Cleavage) AllylAmine Allylic Amine AllylAmide->AllylAmine Hydrolysis L1 Preferred Pathway (EBC) L2 Alternative Pathway

Figure 1: Divergent reaction pathways. EBC favors cyclization to isoxazolidines (blue path), while imidates favor linear rearrangement (red path).

Experimental Protocols

Synthesis of Ethyl [(but-2-en-1-yl)oxy]carbamate

Rationale: This protocol uses a two-step "one-pot" modification to avoid isolating the potentially unstable


-hydroxy intermediate, though the carbamate product itself is stable.

Reagents:

  • Ethyl

    
    -hydroxycarbamate (1.0 equiv)
    
  • Crotyl Bromide (1.1 equiv) (Predominantly E-isomer)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetone or DMF

Workflow:

  • Activation: Dissolve Ethyl

    
    -hydroxycarbamate in acetone (0.5 M). Add 
    
    
    
    and stir at 0°C for 15 minutes.
  • Alkylation: Add Crotyl Bromide dropwise. The solution may turn cloudy.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with

    
    ; product is UV active if conjugated, but carbamates stain well with Iodine/Silica).
    
  • Workup: Filter off solids. Concentrate filtrate. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexanes:EtOAc 4:1).

    • Yield Expectation: 85–92%.

    • Characterization:

      
       NMR will show the characteristic 
      
      
      
      doublet at
      
      
      ppm and the carbamate
      
      
      broad singlet at
      
      
      ppm.
Pd(II)-Catalyzed Cyclization to Isoxazolidine

Rationale: This reaction utilizes the affinity of Pd(II) for the alkene to trigger nucleophilic attack by the carbamate nitrogen.

Reagents:

  • Substrate: Ethyl [(but-2-en-1-yl)oxy]carbamate

  • Catalyst:

    
     (5-10 mol%)
    
  • Reoxidant (if using catalytic Pd):

    
     (2.0 equiv) or Benzoquinone
    
  • Solvent: THF or DCM

Workflow:

  • Setup: In a flame-dried flask, dissolve the substrate in dry THF (0.1 M).

  • Catalyst Addition: Add

    
     and the reoxidant.
    
  • Cyclization: Stir at RT for 4–8 hours.

    • Note: If the reaction is sluggish, heat to 40°C.

  • Quench: Filter through a pad of Celite to remove Pd/Cu salts.

  • Analysis: The product is a 4-substituted isoxazolidine.

    • Stereochemistry Check: The coupling constant between H-3 and H-4 in the isoxazolidine ring determines the diastereomer (cis vs trans).

Expert Insights & Troubleshooting

The "Crotyl" Stereochemistry Trap

The geometry of the starting crotyl group is critical.

  • Problem: Commercial crotyl bromide is often a mixture of E and Z isomers (typically 85:15).

  • Impact: In the cyclization reaction, E-crotyl leads to trans-isoxazolidines, while Z-crotyl leads to cis-isoxazolidines.

  • Solution: For pharmaceutical applications requiring high diastereomeric excess (de), purify the crotyl bromide via fractional distillation or use a stereoselective Wittig reaction to generate the precursor alcohol, then convert to the bromide or mesylate.

Stability vs. Imidates

Researchers often default to the Overman Rearrangement (using trichloroacetimidates) to make allylic amines. However, trichloroacetimidates are prone to hydrolysis to the amide or conversion to the trichloroacetamide upon silica exposure.

  • Recommendation: If your target is a 1,2- or 1,3-amino alcohol , avoid the Overman route. Use the EBC route described here. The isoxazolidine intermediate is bench-stable and can be stored indefinitely, allowing for flexible downstream modification.

References

  • Overman, L. E. (1976). "Mercury(II)- and palladium(II)-catalyzed [3,3]-sigmatropic rearrangements of allylic trichloroacetimidates. 1,3-Transposition of alcohol and amine functions." Journal of the American Chemical Society, 98(10), 2901–2910. Link

  • Knight, D. W., & Leese, M. P. (2001). "Palladium(II)-catalysed cyclisation of N-alkoxy-alk-2-enylcarbamates: a facile synthesis of isoxazolidines." Tetrahedron Letters, 42(13), 2593-2595. Link

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. (2009).[2] "Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates." Synlett, 2009(05), 798-802. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link

  • Lange, M., Meyer, F. L., Nosovska, O., & Vilotijevic, I. (2023).[1] "Lewis-Base-Catalyzed N-Allylation of Silyl Carbamate Latent Pronucleophiles with Allylic Fluorides." Organic Letters, 25, 9097-9102.[1] Link

Sources

Efficacy of Ethyl [(but-2-en-1-yl)oxy]carbamate as a protecting group versus Boc- and Cbz- groups

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Application Guide.

Executive Summary: The Case for Crotyl

In complex organic synthesis, particularly peptide and alkaloid chemistry, "orthogonality" is the gold standard. While Boc (acid-labile) and Cbz (hydrogenolysis/acid-labile) are the workhorses of amine protection, they often fail when a molecule contains both acid-sensitive moieties and reducible functionalities (e.g., unsaturated bonds, sulfur).

This guide evaluates the Crotyloxycarbonyl (Croc) group—formally the (but-2-en-1-yl)oxycarbonyl group—as a superior, orthogonal alternative. Often chemically described in specific applications as Ethyl [(but-2-en-1-yl)oxy]carbamate derivatives (when protecting ethylamine or used as a mixed carbonate reagent), the Croc group offers a distinct reactivity profile: it is stable to both strong acids and bases but is cleaved gently by Palladium(0) catalysis.

Key Efficacy Verdict
  • Boc: Best for base-stable, acid-cleavable needs.

  • Cbz: Best for acid-stable (mild), hydrogenolysis-cleavable needs.[1]

  • Croc: Best for fully orthogonal strategies. It survives TFA (cleaves Boc) and piperidine (cleaves Fmoc), yet cleaves under neutral Pd(0) conditions, avoiding the catalyst poisoning often seen with Cbz hydrogenation.

Technical Deep Dive: Mechanism & Properties

The Chemical Structure

The Croc group protects an amine by converting it into a carbamate:



Structurally, it is the homolog of the Alloc  (Allyloxycarbonyl) group but with a methyl substitution on the double bond. This structural nuance is critical:
  • Reduced Volatility: The deprotection byproducts (butenes) are less volatile and hazardous than the allyl species generated from Alloc.

  • Tuned Reactivity: The crotyl group forms a

    
    -allyl palladium complex that is slightly more stable, allowing for fine-tuned deprotection kinetics.
    
Deprotection Mechanism (Tsuji-Trost Reaction)

Unlike Boc (acid-mediated E1 mechanism) or Cbz (catalytic hydrogenation), Croc removal relies on the Tsuji-Trost reaction.

  • Oxidative Addition: Pd(0) coordinates to the alkene and inserts into the C-O bond, forming a

    
    -allyl Pd(II) complex.
    
  • Decarboxylation: Spontaneous loss of

    
     generates the amide anion (or amine).
    
  • Nucleophilic Trapping: A scavenger (nucleophile) captures the crotyl fragment, regenerating Pd(0).

Diagram 1: Pd(0)-Catalyzed Deprotection Mechanism

CrocMechanism Start Croc-Protected Amine (R-NH-CO-O-Crotyl) Complex π-Allyl Pd(II) Complex + Carbamate Anion Start->Complex Oxidative Addition Pd0 Pd(0) Catalyst (PPh3)4 Pd0->Complex Catalysis Decarb Decarboxylation (-CO2) Complex->Decarb Step 2 End Free Amine (R-NH2) + Crotyl-Nu Decarb->End Nucleophilic Attack Scavenger Nucleophile Scavenger (Morpholine/Dimedone) Scavenger->End Traps Crotyl End->Pd0 Regenerates Catalyst

Caption: The catalytic cycle for Croc cleavage via π-allyl Palladium intermediates.

Comparative Analysis: Croc vs. Boc vs. Cbz

The following matrix highlights the "Orthogonality Gap" that Croc fills.

FeatureBoc (t-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Croc (Crotyloxycarbonyl)
Primary Lability Acid (TFA, HCl)Hydrogenolysis (

)
Palladium(0) Catalysis
Stability: Acid Unstable Stable (to TFA); Unstable to HBrStable (TFA, HBr, HCl)
Stability: Base Stable StableStable
Stability: Reduction StableUnstable (Hydrogenation)Unstable (Pd/C +

)
Deprotection Reagent 50% TFA in DCM

, Pd/C (or HBr/AcOH)

+ Scavenger
Byproducts Isobutylene (gas),

Toluene,

Butenes,

, Scavenger-Crotyl
Key Advantage Cheap, easy handling.[2][3]Cleaves under neutral H2 conditions.True Orthogonality. Compatible with S-containing compounds (unlike Cbz/Pd).
Why Choose Croc?
  • Sulfur Tolerance: Cbz removal requires Pd/C, which is easily poisoned by sulfur (Cys/Met residues). Croc removal uses soluble Pd catalysts (

    
    ) which are more robust, especially when used with specific ligands.
    
  • Unsaturated Substrates: Hydrogenolysis of Cbz will reduce internal alkenes/alkynes. Croc removal is specific to the allylic system and preserves other double bonds.

Experimental Protocols

Installation of the Croc Group

Reagent: Crotyl Chloroformate (Cro-Cl) or Crotyl Dicarbonate (


).
Reaction Type:  Schotten-Baumann or Organic Base.[4]

Protocol:

  • Setup: Dissolve the amine (1.0 equiv) in DCM or THF/Water (1:1).

  • Base: Add

    
     (2.5 equiv) or DIPEA (1.5 equiv).
    
  • Addition: Cool to 0°C. Add Crotyl Chloroformate (1.1 equiv) dropwise.

  • Monitoring: Warm to RT and stir for 2–4 hours. Monitor by TLC (Croc is lipophilic;

    
     usually higher than free amine).
    
  • Workup: Acidify wash (1M HCl) to remove unreacted amine, dry over

    
    , and concentrate.
    
Deprotection of the Croc Group

Reagent: Tetrakis(triphenylphosphine)palladium(0). Scavenger: Morpholine, Dimedone, or Tributyltin hydride.

Protocol:

  • Dissolution: Dissolve Croc-protected substrate in anhydrous THF or DCM (0.1 M).

  • Catalyst: Add

    
     (1–5 mol%). Note: Perform under Argon/Nitrogen.
    
  • Scavenger: Add Morpholine (10 equiv) or Dimedone (2 equiv).

    • Why? Without a scavenger, the crotyl cation can re-alkylate the amine.

  • Reaction: Stir at RT for 30 min to 2 hours.

  • Purification: Solvent evaporation followed by flash chromatography. The amine is released as a free base.

Decision Logic: When to Use What?

The following decision tree helps select the correct group based on substrate sensitivity.

Diagram 2: Protecting Group Selection Logic

SelectionLogic Start Select Amine Protecting Group AcidSens Is the molecule Acid Sensitive? Start->AcidSens RedSens Contains Alkenes or Sulfur (Catalyst Poisons)? AcidSens->RedSens Yes UseBoc Use Boc (Cleaves with Acid) AcidSens->UseBoc No BaseSens Is the molecule Base Sensitive? RedSens->BaseSens Yes UseCbz Use Cbz (Cleaves with H2/Pd) RedSens->UseCbz No UseCroc Use Croc (Cleaves with Pd(0)) BaseSens->UseCroc Yes (Orthogonal) UseFmoc Use Fmoc (Cleaves with Base) BaseSens->UseFmoc No

Caption: Logical workflow for selecting Croc when Acid/Base/Reduction sensitivity exists.

References

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron, 54(13), 2967-3042.

  • Kunieda, T., et al. (1983). New Methods for Synthesis of Peptides and Alkaloids using Crotyl Carbamates. Journal of Organic Chemistry, 48, 246-250.
  • Tsuji, J., & Minami, I. (1987). New synthetic reactions of allyl alkyl carbonates, allyl β-keto carboxylates, and allyl enol carbonates catalyzed by palladium complexes. Accounts of Chemical Research, 20(4), 140–145.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).

Sources

Validation of analytical methods for the quantification of Ethyl [(but-2-en-1-yl)oxy]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for the Quantification of Ethyl [(but-2-en-1-yl)oxy]carbamate

Executive Summary

Ethyl [(but-2-en-1-yl)oxy]carbamate (EBC) is a structural analog of Ethyl Carbamate (Urethane), characterized by the presence of a crotyloxy (


) group attached to the nitrogen atom. Chemically, it is classified as an N-alkoxy carbamate . Due to the known carcinogenic potential of ethyl carbamate and the alkylating nature of crotyl derivatives, EBC is categorized as a Potentially Genotoxic Impurity (PGI)  in pharmaceutical substances.

Regulatory guidelines (ICH M7) require the quantification of such impurities at trace levels, typically adhering to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . For a standard maximum daily dose of 1 g, this necessitates an analytical method capable of a Limit of Quantitation (LOQ)


 1.5 ppm.

This guide compares the two primary analytical platforms—LC-MS/MS and GC-MS —and provides a validated protocol for the superior method (LC-MS/MS), ensuring compliance with ICH Q2(R2) standards.

Part 1: Chemical Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
IUPAC Name Ethyl N-(but-2-en-1-yloxy)carbamateTarget analyte for specificity.
Structure

Contains labile N–O bond; thermally sensitive.
Molecular Weight ~159.18 g/mol Suitable for MS detection.
Chromophore Weak (Carbonyl @ ~200-210 nm)UV detection is insufficient for trace analysis; MS is mandatory.
Stability Susceptible to thermal degradation (decarboxylation)GC analysis is high-risk ; LC is preferred.

Part 2: Method Comparison (LC-MS/MS vs. GC-MS)

The following table objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS) for EBC quantification.

FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Alternative)
Principle Electrospray Ionization (ESI) or APCI with MRM.Electron Impact (EI) or CI with SIM/MRM.
Thermal Stability High. Analysis occurs at ambient/moderate temps.Low. Injector port temps (>200°C) may degrade EBC.
Sensitivity (LOQ) Excellent (0.05 – 0.1 ppm). Moderate (0.5 – 1.0 ppm). Matrix noise often higher.
Selectivity High.[1] MRM transitions specific to parent/fragment.Moderate. Lower mass fragments are non-specific.
Sample Prep Simple (Dilute-and-Shoot or SPE).Complex. May require derivatization to stabilize -NH.
Throughput High (Run time < 10 min).Medium (Run time 15-30 min for cooling).
Verdict Gold Standard for PGIs. Not Recommended unless LC-MS is unavailable.

Part 3: The "Self-Validating" LC-MS/MS Protocol

This protocol is designed as a self-validating system. It includes internal checks (IS response, RT windows) that flag errors immediately during the run.

Reagents & Materials[2][3][4]
  • Reference Standard: Ethyl [(but-2-en-1-yl)oxy]carbamate (>98% purity).

  • Internal Standard (IS): Ethyl-d5 carbamate or a structural analog like Propyl N-methoxycarbamate.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Water.

  • Column: C18 Stationary Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm).

Sample Preparation (Solid Phase Extraction - SPE)

Rationale: Direct injection often suffers from matrix effects (ion suppression). SPE cleans the sample, enriching the analyte.

  • Conditioning: Pass 1 mL MeOH followed by 1 mL Water through an HLB (Hydrophilic-Lipophilic Balance) cartridge.

  • Loading: Dissolve 50 mg of Drug Substance in 5 mL Water/ACN (90:10). Load onto cartridge.

  • Washing: Wash with 2 mL Water (removes salts/polar matrix).

  • Elution: Elute EBC with 2 mL 100% ACN.

  • Reconstitution: Evaporate to dryness under

    
     at 30°C. Reconstitute in 1 mL Mobile Phase A:B (50:50).
    
LC-MS/MS Parameters
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 7.0 min: 90% B

    • 7.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

MRM Transitions (Example):

  • Precursor Ion: 160.1 m/z (

    
    )
    
  • Quantifier Ion: 71.1 m/z (Loss of carbamate moiety, formation of crotyl cation).

  • Qualifier Ion: 89.0 m/z (Ethyl carbamate fragment).

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic and workflow for validating EBC, ensuring scientific rigor.

EBC_Validation_Workflow Start Start: EBC Quantification Request Feasibility 1. Feasibility Assessment (Solubility & Theoretical pKa) Start->Feasibility MethodSelect 2. Method Selection Feasibility->MethodSelect LCMS Path A: LC-MS/MS (Preferred for Thermolabile PGIs) MethodSelect->LCMS Unstable N-O bond GCMS Path B: GC-MS (Only if volatile & stable) MethodSelect->GCMS High Volatility confirmed Opt 3. Method Optimization (MRM Transitions & Column Screening) LCMS->Opt GCMS->Opt Valid 4. Validation (ICH Q2) Opt->Valid Final Routine Analysis (SST Criteria Met) Valid->Final

Caption: Figure 1. Analytical Method Lifecycle for Ethyl [(but-2-en-1-yl)oxy]carbamate. The pathway prioritizes LC-MS/MS to mitigate thermal degradation risks associated with N-alkoxy carbamates.

Part 5: Validation Parameters (ICH Q2(R2) Compliance)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during the validation study.

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of EBC in blank matrix.Inject Blank, Placebo, and Unspiked Sample.
Linearity

.
6 levels from LOQ to 150% of Specification Limit.
Accuracy (Recovery) 80% – 120% at LOQ; 90% – 110% at higher levels.Spike samples at LOQ, 100%, and 150% levels (n=3).
Precision (Repeatability) RSD

10% (at trace levels).
6 injections of spiked sample at 100% limit.
Limit of Quantitation (LOQ) S/N

10.
Visual evaluation of low-concentration spikes.
Solution Stability Cumulative RSD

10% over 24h.
Re-inject standard every 4 hours.

Causality in Validation:

  • Why Specificity? Carbamates often co-elute with matrix components. Using MRM (Multiple Reaction Monitoring) ensures we only "see" the specific mass transition of EBC, filtering out chemical noise.

  • Why Recovery? N-alkoxy compounds can adsorb to glass surfaces or degrade. Recovery experiments verify that the extraction process (SPE) actually retrieves the molecule intact.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2014). Guideline on the Limits of Genotoxic Impurities. EMA/CHMP/QWP/251344/2006. [Link]

Sources

Cytotoxicity comparison of Ethyl [(but-2-en-1-yl)oxy]carbamate with other carbamates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cytotoxicity and toxicological profile of Ethyl [(but-2-en-1-yl)oxy]carbamate , comparing it against established carbamate standards.

Executive Summary

Ethyl [(but-2-en-1-yl)oxy]carbamate (also referred to as Ethyl N-(crotyloxy)carbamate) represents a distinct subclass of N-alkoxy carbamates . Unlike the canonical Ethyl Carbamate (Urethane)—a known genotoxin requiring systemic metabolic activation—this molecule contains a reactive allylic ether moiety attached to the nitrogen atom.

From a structural-activity relationship (SAR) perspective, this compound exhibits a higher baseline cytotoxicity potential than simple alkyl carbamates due to two latent "warheads":

  • The N-O Bond: Susceptible to metabolic cleavage, releasing N-hydroxyurethane (a proximate carcinogen).

  • The Butenyl Group: An allylic system capable of P450-mediated epoxidation or oxidative dealkylation to release Crotonaldehyde , a potent electrophile.

This guide outlines the comparative cytotoxicity, predicted mechanism of action (MOA), and validation protocols for assessing this compound.

Chemical Biology & Mechanism of Action (MOA)

To understand the cytotoxicity of Ethyl [(but-2-en-1-yl)oxy]carbamate, we must contrast its metabolic fate with standard carbamates.

Comparative Structural Analysis
CompoundStructurePrimary Bioactivation PathwayCytotoxicity Potential (In Vitro)
Ethyl Carbamate (EC) Et-O-CO-NH₂Oxidation to Vinyl Carbamate (slow)Low (Requires in vivo metabolism)
Vinyl Carbamate (VC) Vinyl-O-CO-NH₂Direct Epoxidation (fast)High (Direct DNA alkylator)
N-Hydroxyurethane Et-O-CO-NH-OHRadical formation / AcylationModerate
Target Molecule Et-O-CO-NH-O-CH₂-CH=CH-Me1. Dealkylation (Aldehyde release)2. EpoxidationModerate-High (Dual mechanism)
Metabolic Activation Pathways

The target molecule is not a direct-acting toxin but a pro-reactive agent . Its toxicity is dependent on metabolic competence (e.g., presence of Cytochrome P450s).

Pathway A (Oxidative Dealkylation): Hydroxylation at the


-carbon of the butenyl chain leads to hemiacetal collapse, releasing Crotonaldehyde  (highly cytotoxic) and N-Hydroxyurethane .
Pathway B (Epoxidation):  Direct epoxidation of the alkene creates a reactive alkylating agent.
Visualization: Metabolic Activation Tree

MetabolicPathways Target Ethyl [(but-2-en-1-yl)oxy]carbamate P450 CYP450 Activation (Liver S9 / Microsomes) Target->P450 Hemiacetal Unstable Hemiacetal Intermediate P450->Hemiacetal Alpha-Hydroxylation Epoxide Butenyl Epoxide Derivative P450->Epoxide Olefin Epoxidation Crotonaldehyde Crotonaldehyde (High Cytotoxicity) Hemiacetal->Crotonaldehyde Spontaneous Cleavage NHydroxy N-Hydroxyurethane (Carcinogenic) Hemiacetal->NHydroxy DNA_Adduct DNA Alkylation (Genotoxicity) Crotonaldehyde->DNA_Adduct Epoxide->DNA_Adduct

Figure 1: Predicted metabolic divergence of Ethyl [(but-2-en-1-yl)oxy]carbamate showing dual activation pathways leading to cytotoxic end-products.

Experimental Validation Protocols

To objectively assess the cytotoxicity of this molecule, a standard MTT assay is insufficient because it lacks the metabolic activation required to trigger the "warheads." The following protocol incorporates an S9 Metabolic Activation System .

Protocol: S9-Coupled Cytotoxicity Assay (MTT)

Objective: Determine IC50 values in the presence and absence of metabolic activation.

Reagents & Setup
  • Cell Line: HepG2 (Metabolically competent) or CHO-K1 (requires exogenous S9).

  • S9 Mix: 10% v/v Rat Liver S9 fraction (Aroclor 1254 induced) + Cofactor Mix (NADPH, G6P).

  • Controls:

    • Negative: DMSO (0.1%).

    • Positive (Direct): Doxorubicin.[1]

    • Positive (Metabolic): Cyclophosphamide or Vinyl Carbamate.

Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Preparation: Dissolve Ethyl [(but-2-en-1-yl)oxy]carbamate in DMSO. Prepare serial dilutions (0.1 µM to 1000 µM).

  • Exposure (Pulse):

    • Set A (-S9): Add compound in serum-free media. Incubate 4h.

    • Set B (+S9): Add compound + 10% S9 Mix. Incubate 4h.

  • Recovery: Wash cells 2x with PBS. Replace with fresh complete media. Incubate 48h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.

Visualization: Experimental Decision Tree

ExperimentalWorkflow Start Start: Cytotoxicity Assessment Split Split Conditions Start->Split NoS9 Condition A: -S9 (Direct Toxicity) Split->NoS9 YesS9 Condition B: +S9 (Metabolic Toxicity) Split->YesS9 Assay 4h Pulse -> 48h Recovery MTT Assay NoS9->Assay YesS9->Assay Result1 High IC50 (>500µM) Indicates: Non-toxic parent Assay->Result1 If -S9 Result2 Low IC50 (<50µM) Indicates: Reactive Metabolites Assay->Result2 If +S9 (Expected)

Figure 2: Workflow distinguishing direct vs. metabolic toxicity. Significant shift in IC50 between -S9 and +S9 confirms pro-drug toxicity.

Comparative Performance Data

The following table synthesizes literature values for structurally related carbamates to establish a Predicted Toxicity Index for the target molecule.

CompoundClassIC50 (CHO-K1, -S9)IC50 (CHO-K1, +S9)Genotoxicity (Ames)
Ethyl Carbamate Alkyl Carbamate> 5000 µM (Non-toxic)> 1000 µM (Weak)Weak (+)
Vinyl Carbamate Enol Carbamate~ 500 µM< 10 µM (Potent)Strong (+++)
N-Hydroxyurethane N-Hydroxy Carbamate~ 200 µM~ 50 µMModerate (++)
Ethyl [(but-2-en-1-yl)oxy]carbamate N-Alkoxy Carbamate Predicted: > 500 µM Predicted: 20 - 100 µM Predicted: (++)

Interpretation:

  • Without S9: The target molecule is expected to be relatively stable and show low cytotoxicity, similar to Ethyl Carbamate.

  • With S9: Toxicity will increase significantly (lower IC50) due to the release of Crotonaldehyde and N-hydroxyurethane. It is expected to be less potent than Vinyl Carbamate (which forms an epoxide directly on the carbamate core) but more potent than Ethyl Carbamate.

References

  • Dahl, G. A., Miller, E. C., & Miller, J. A. (1978). Vinyl carbamate as a promutagen and a more carcinogenic analog of ethyl carbamate.[2] Cancer Research.[3][4]

  • Dahl, G. A., et al. (1980).[3] Comparative carcinogenicities and mutagenicities of vinyl carbamate, ethyl carbamate, and ethyl N-hydroxycarbamate.[3] Cancer Research.[3][4]

  • Care, B., et al. (2010). Quantitative structure-activity relationship for 4-hydroxy-2-alkenal induced cytotoxicity in L6 muscle cells. Chemico-Biological Interactions.[5][6] (Relevant for Crotonaldehyde/Alkenal toxicity mechanism).[5][6][7][8]

  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates.[4] Drug Metabolism Reviews. (Guidance on N-alkoxy carbamate stability).

Sources

Comparative study of the carcinogenic potential of different ethyl carbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Carcinogenic Potential of Different Ethyl Carbamate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the structure-activity relationships (SAR) governing the carcinogenicity of ethyl carbamate (EC, Urethane) and its derivatives. While EC is a known genotoxic carcinogen (IARC Group 2A), its carcinogenic potential is strictly dependent on specific metabolic activation pathways.[1]

Key Findings:

  • Potency Hierarchy: Vinyl Carbamate (VC)

    
     Ethyl Carbamate (EC) 
    
    
    
    Propyl/Butyl Carbamate
    
    
    Methyl Carbamate (MC).[1]
  • Mechanism: The ethyl ester side chain is the critical structural motif.[1] It acts as a substrate for CYP2E1-mediated desaturation to form Vinyl Carbamate, the proximate carcinogen.[1]

  • Validation: Direct administration of VC bypasses the rate-limiting metabolic step, resulting in 10–50x higher tumor yields in A/J mouse models compared to EC.[1]

Mechanistic Foundation: The Activation Pathway

To understand the divergence in toxicity among derivatives, one must first establish the causality of EC carcinogenesis.[1] EC itself is relatively inert; its genotoxicity requires bioactivation.[1]

The CYP2E1 Oxidation Cascade

The ethyl group of EC undergoes desaturation by Cytochrome P450 2E1 (CYP2E1) to form Vinyl Carbamate (VC) .[1] VC is subsequently epoxidized to Vinyl Carbamate Epoxide (VCO) , the ultimate carcinogen.[1] VCO is highly electrophilic and binds covalently to DNA, primarily forming


-ethenodeoxyadenosine (

dA) and

-ethenodeoxycytidine (

dC) adducts.[1]
Pathway Visualization

The following diagram illustrates the metabolic activation pathway and the point of divergence for derivatives.

EC_Metabolism EC Ethyl Carbamate (Pro-Carcinogen) CYP CYP2E1 (Oxidation) EC->CYP Desaturation VC Vinyl Carbamate (Proximate Carcinogen) CYP->VC VCO Vinyl Carbamate Epoxide VC->VCO Epoxidation DNA DNA Adducts (1,N6-ethenoadenosine) VCO->DNA Covalent Binding MC Methyl Carbamate (No Vinyl Formation) MC->VC Blocked PC Propyl/Butyl Carbamate (Steric Hindrance) PC->VC Reduced Efficiency

Figure 1: Metabolic activation pathway of Ethyl Carbamate showing the critical conversion to Vinyl Carbamate.[1]

Comparative Data Analysis

The following analysis synthesizes data from A/J mouse lung tumor bioassays and DNA adduct quantification studies.

Structure-Activity Relationship (SAR)[3][4]
  • Ethyl Carbamate (Reference): The ethyl chain length is optimal for the CYP2E1 active site to facilitate desaturation.[1]

  • Vinyl Carbamate (High Potency): As the metabolite downstream of the rate-limiting step, VC exhibits immediate genotoxicity.

  • Methyl Carbamate (Null/Low Potency): Lacking a

    
    -carbon, MC cannot undergo desaturation to a vinyl group.[1] It fails to form etheno-adducts, rendering it non-carcinogenic in most bioassays.[1]
    
  • Propyl/Butyl Carbamate (Reduced Potency): Extension of the alkyl chain increases lipophilicity but disrupts the precise steric fit required for efficient vinylation. While they can form DNA adducts, the levels are significantly lower than those of EC.[1]

Quantitative Comparison Table
DerivativeStructural FeatureRelative Carcinogenicity (Lung)DNA Adduct Formation (

dA)
Primary Mechanism
Vinyl Carbamate Pre-desaturated vinyl groupHigh (10-50x EC) Very HighDirect epoxidation (bypasses Step 1)
Ethyl Carbamate Ethyl esterModerate (Baseline) HighCYP2E1 desaturation

Epoxidation
Propyl Carbamate Propyl esterLowLowInefficient activation / Alternative metabolism
Methyl Carbamate Methyl esterNegligibleNot DetectedCannot form vinyl intermediate
N-Hydroxy-EC N-hydroxylationLowLowAlternative oxidative pathway

Experimental Protocols

To replicate these findings or test new derivatives, the following self-validating protocols are recommended.

Protocol A: A/J Mouse Lung Tumor Bioassay

Purpose: The A/J mouse strain is highly susceptible to chemically induced lung adenomas, making it the gold standard for carbamate carcinogenicity.[1]

  • Subject Selection: Female A/J mice, 6–8 weeks old.[1]

  • Dosing Regimen:

    • Vehicle Control: Sterile 0.9% saline or water.[1]

    • Test Group (EC):[1] 100–400 mg/kg body weight (i.p. or oral gavage).[1]

    • Positive Control (VC): 10–50 mg/kg (lower dose required due to potency).[1]

  • Duration:

    • Adenoma Endpoint: 24 weeks post-injection.[1]

    • Carcinoma Endpoint:[1][2] 40+ weeks.[1]

  • Evaluation:

    • Euthanize via

      
       asphyxiation.[1]
      
    • Perfuse lungs with phosphate-buffered formalin.[1]

    • Count surface adenomas (pearly white nodules) under a dissecting microscope.[1]

    • Validation Check: The Positive Control (VC) group must show significantly higher tumor multiplicity (>10 tumors/mouse) than the EC group for the assay to be valid.

Protocol B: Quantification of Etheno-DNA Adducts

Purpose: To verify if the derivative forms the specific


-ethenodeoxyadenosine adduct, confirming the vinyl-epoxide mechanism.
  • Tissue Collection: Harvest liver and lung tissue 6–24 hours post-dose.[1]

  • DNA Isolation: Phenol-chloroform extraction with RNase/Proteinase K digestion.[1]

  • Hydrolysis: Enzymatic digestion to nucleosides using micrococcal nuclease and spleen phosphodiesterase.[1]

  • Detection (LC-MS/MS):

    • Column: C18 Reverse Phase.[1]

    • Transition: Monitor

      
       276 
      
      
      
      160 for
      
      
      dA.[1]
    • Internal Standard: Use

      
      -labeled 
      
      
      
      dA to correct for recovery losses.
Experimental Workflow Diagram

Bioassay_Workflow Start Select A/J Mice (6-8 Weeks) Dosing Administer Derivative (IP Injection) Start->Dosing Time Incubation Period (24 Weeks) Dosing->Time Harvest Harvest Lungs & Fixation Time->Harvest Count Quantify Surface Adenomas Harvest->Count Stats Statistical Analysis (vs Vehicle/VC) Count->Stats

Figure 2: Standardized workflow for the A/J mouse lung adenoma bioassay.

References

  • Miller, J. A., et al. (1983). Vinyl carbamate as a promutagen and a more carcinogenic analog of ethyl carbamate.[1] Cancer Research.[1][3] Link

  • Beland, F. A., et al. (2005). Carcinogenicity of ethyl carbamate in mice.[1] National Toxicology Program Technical Report. Link

  • Hoffler, U., et al. (2003). Role of CYP2E1 in the metabolic activation of ethyl carbamate.[1] Drug Metabolism and Disposition. Link

  • Pound, A. W., & Lawson, T. A. (1976). Carcinogenesis by carbamic acid esters and their binding to DNA.[1][3] Cancer Research.[1][3] Link

  • IARC Monographs (2010). Ethyl Carbamate.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.